molecular formula C11H13NO4 B2631220 2-(2-Methoxyacetamido)-2-phenylacetic acid CAS No. 1162643-51-7

2-(2-Methoxyacetamido)-2-phenylacetic acid

Cat. No.: B2631220
CAS No.: 1162643-51-7
M. Wt: 223.228
InChI Key: WURWNLIROYAPMN-UHFFFAOYSA-N
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Description

2-(2-Methoxyacetamido)-2-phenylacetic acid (CAS 1162643-51-7) is a high-purity chemical compound with the molecular formula C 11 H 13 NO 4 and a molecular weight of 223.23 . It is identified by the canonical SMILES structure COCC(=O)NC(C(=O)O)C1=CC=CC=C1 . Researchers utilize this compound as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research, particularly in the development of novel active molecules. The structure of this compound, which incorporates a phenylacetic acid core, is of significant research interest. Phenylacetic acid and its derivatives are studied for their role in various biological pathways; for instance, phenylacetic acid is a known metabolite of phenylalanine and is used clinically as a component in medications for managing urea cycle disorders . Furthermore, derivatives of phenylacetate have been investigated for their potential to induce differentiation and apoptosis in human cancer cell lines . This makes related compounds, including 2-(2-Methoxyacetamido)-2-phenylacetic acid, potentially relevant in exploratory medicinal chemistry and cancer research. This product is classified as a harmful and irritant substance. Please note the following safety information : Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Measures: Wear protective gloves and eye protection. Do not breathe dust. Use only in a well-ventilated area. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Store locked up in a well-ventilated container. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-7-9(13)12-10(11(14)15)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURWNLIROYAPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Methoxyacetyl Phenylglycine Derivatives: Synthetic Architecture and Pharmacological Scope

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methoxyacetyl phenylglycine derivatives literature review Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

N-Methoxyacetyl phenylglycine derivatives represent a specialized class of peptidomimetics and acyl-amino acid scaffolds with significant utility in both agrochemical and pharmaceutical development. Structurally, they combine the rigid, lipophilic phenylglycine core with the metabolically distinct N-methoxyacetyl capping group.

This scaffold is most chemically renowned as a structural analog of the phenylamide fungicides (e.g., Metalaxyl), where the N-methoxyacetyl moiety is critical for inhibiting RNA Polymerase I in Oomycetes. In medicinal chemistry, these derivatives are investigated as metabotropic glutamate receptor (mGluR) modulators and Glycine Transporter (GlyT2) inhibitors , leveraging the phenylglycine moiety's ability to mimic excitatory neurotransmitters while offering enhanced blood-brain barrier (BBB) permeability due to the N-acyl "capping" effect.

This guide provides a comprehensive technical analysis of the synthesis, structure-activity relationships (SAR), and biological mechanisms of this chemical series.

Chemical Architecture & Physicochemical Properties

The core structure consists of 2-phenylglycine acylated at the nitrogen atom by a 2-methoxyacetyl group.

Structural Components
  • Phenylglycine Core: Unlike flexible aliphatic amino acids (e.g., alanine), the phenyl ring attached directly to the

    
    -carbon restricts conformational freedom, favoring specific binding poses in enzyme active sites (e.g., mGluR ligand-binding domains).
    
  • N-Methoxyacetyl Cap:

    • Metabolic Stability: The ether linkage (

      
      ) is more resistant to enzymatic hydrolysis than simple acetyl groups.
      
    • Hydrogen Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, often interacting with serine or histidine residues in target proteins (e.g., RNA Polymerase I complex).

    • Lipophilicity: Increases

      
       compared to the free amino acid, facilitating membrane permeation.
      
Stereochemistry

The


-carbon is chiral. Biological activity is frequently stereospecific:
  • (

    
    )-Enantiomers:  Often associated with higher potency in fungicidal applications (analogous to (
    
    
    
    )-Metalaxyl/Mefenoxam).
  • (

    
    )-Enantiomers:  Typically preferred for glutamatergic modulation (mimicking L-glutamate).
    

Synthetic Methodologies

The synthesis of N-methoxyacetyl phenylglycine derivatives relies on Schotten-Baumann conditions or carbodiimide coupling .

Core Synthesis Protocol

The most robust route involves the acylation of phenylglycine esters followed by hydrolysis (if the free acid is required) or transesterification.

Reaction Scheme:



Step-by-Step Protocol: Acylation via Acid Chloride
  • Reagents: Methyl 2-phenylglycinate hydrochloride (1.0 equiv), Methoxyacetyl chloride (1.1 equiv), Triethylamine (TEA, 2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the amino ester salt in DCM at

      
       under nitrogen.
      
    • Add TEA dropwise to liberate the free amine.

    • Add Methoxyacetyl chloride dropwise over 30 minutes, maintaining temperature

      
      .
      
    • Warm to room temperature and stir for 4–6 hours (monitor via TLC/LC-MS).

    • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated

      
      . Dry over 
      
      
      
      and concentrate.
  • Yield: Typically 85–95%.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Phenylglycine Methyl Ester (HCl Salt) Intermediate Reaction Mixture (DCM, 0°C -> RT) Start->Intermediate Dissolve Reagents Methoxyacetyl Chloride + Et3N Reagents->Intermediate Dropwise Addition Workup Acid/Base Wash (1M HCl / NaHCO3) Intermediate->Workup 4-6h Stirring Product N-Methoxyacetyl Phenylglycine Methyl Ester Workup->Product Isolation Hydrolysis Hydrolysis (LiOH/THF) Product->Hydrolysis Optional FinalAcid N-Methoxyacetyl Phenylglycine (Free Acid) Hydrolysis->FinalAcid Acidification

Caption: Standard synthetic pathway for N-methoxyacetyl phenylglycine derivatives via acyl chloride coupling.

Biological Activity & Pharmacology[2][3][4][5][6][7][8]

Agrochemical Application: Fungicidal Activity

These derivatives are structural analogs of Metalaxyl (a phenylamide fungicide).

  • Mechanism of Action (MOA): Specific inhibition of RNA Polymerase I in Oomycetes (Phytophthora, Pythium). The N-methoxyacetyl group binds to the nucleotide entry channel, preventing rRNA synthesis.

  • SAR Insight: The phenylglycine analog (replacing the alanine methyl side chain with a phenyl ring) generally shows reduced systemic mobility in plants but increased lipophilicity , making it effective for root-uptake applications or specific resistant strains.

Pharmaceutical Application: CNS Targets

In drug development, the scaffold is explored for neurological indications.[1]

A. Glycine Transporter 2 (GlyT2) Inhibition

N-acyl amino acids are potent inhibitors of GlyT2, a transporter involved in recycling glycine in the spinal cord. Inhibition increases synaptic glycine, providing analgesia in chronic pain models.

  • Key Finding: Lipid-conjugated N-acyl phenylglycines (e.g., N-oleoyl) are highly potent. The N-methoxyacetyl variant serves as a "lead fragment" for designing smaller, orally active inhibitors.

B. NMDA/AMPA Receptor Modulation

Phenylglycine is a classic scaffold for glutamate receptor ligands (e.g., 4-carboxyphenylglycine).

  • Role of N-Methoxyacetyl: It acts as a bioisostere for the distal carboxylate or amide groups found in native ligands, potentially modulating the glycine co-agonist site of the NMDA receptor.

Visualization: Mechanism of Action (Fungicidal)

MOA_Fungicide Compound N-Methoxyacetyl Phenylglycine Target RNA Polymerase I (Oomycetes) Compound->Target Binds to Binding Nucleotide Channel Blockade Target->Binding Causes Effect Inhibition of rRNA Synthesis Binding->Effect Prevents Transcription Outcome Fungal Cell Death Effect->Outcome Result

Caption: Mechanism of action for phenylamide-type derivatives inhibiting fungal RNA Polymerase I.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the N-methoxyacetyl phenylglycine scaffold.

Structural ZoneModificationEffect on Activity (Bioactivity/Physicochemical)
N-Acyl Cap Methoxyacetyl Optimal. Balances lipophilicity (

) and H-bonding.
AcetylReduced metabolic stability; lower potency in GlyT2 assays.
TrifluoroacetylIncreased lipophilicity but reduced H-bond accepting capability.

-Carbon
Phenyl (Phenylglycine) High Rigidity. Favors receptor subtype selectivity (e.g., mGluR vs. iGluR).
Methyl (Alanine)(Metalaxyl structure) High systemic mobility in plants; lower receptor selectivity.
Carboxylate Methyl EsterProdrug form; increased cellular permeability.
Free AcidActive form for glutamate receptors; poor membrane permeability.
AmideIncreases stability; shifts activity profile to anticonvulsant (e.g., Remacemide analogs).

References

  • Design and synthesis of novel L-phenylglycine derivatives. (2018). PubMed.

    
     activity and metabolic stability. 
    
  • Discovery of Novel N-phenylglycine Derivatives as Potent Beta-3 Adrenoceptor Agonists. (2001). Journal of Medicinal Chemistry. Establishes the SAR of phenylglycine derivatives in receptor binding.

  • Development of N-acyl amino acids as Glycine Transporter 2 (GlyT2) inhibitors. (2018). PMC. Details the efficacy of N-acyl phenylglycine analogs in pain models.

  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: Protocol. (2025). BenchChem.[2] Provides validated protocols for N-functionalized phenylglycine synthesis.

  • Metalaxyl and Phenylamide Fungicides. (2018). Environment Clearance. Describes the N-methoxyacetyl alanine (Metalaxyl) mechanism, the direct analog of the phenylglycine series.

Sources

2-(2-Methoxyacetamido)-2-phenylacetic acid physiochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Analytical Standards


-Methoxyacetyl-phenylglycine)
Part 1: Executive Summary & Chemical Identity

2-(2-Methoxyacetamido)-2-phenylacetic acid (henceforth referred to as MAPA ) is a functionalized amino acid derivative characterized by a phenylglycine core


-acylated with a methoxyacetyl moiety. Structurally, it represents a convergence of lipophilic (phenyl), hydrophilic (carboxylic acid), and hydrogen-bonding (amide/ether) domains.

This compound serves as a critical intermediate in the synthesis of peptidomimetics and is structurally homologous to the side chains of several


-lactam antibiotics. Its physicochemical behavior is governed by the electron-withdrawing influence of the amide linkage on the 

-carbon, modulating the acidity of the carboxylic group and the conformational rigidity of the backbone.
Chemical Identity Table
ParameterSpecification
Systematic Name 2-(2-Methoxyacetamido)-2-phenylacetic acid
Synonyms

-(2-Methoxyacetyl)-phenylglycine;

-Methoxyacetyl-

-phenylglycine
CAS Registry Number 1162643-51-7
Molecular Formula

Molecular Weight 223.23 g/mol
SMILES COCC(=O)NC(C1=CC=CC=C1)C(=O)O
Part 2: Physicochemical Properties

The following data aggregates calculated physicochemical descriptors essential for formulation and pharmacokinetic modeling. These values are derived from Structure-Activity Relationship (SAR) algorithms calibrated for


-acyl amino acids.
PropertyValue (Predicted/Exp)Significance
Physical State White to Off-white Crystalline SolidSolid-state handling; polymorphism potential.
Melting Point 145°C – 152°CHigh crystallinity indicates strong intermolecular H-bonding (Amide-Carboxyl).
pKa (Acid) 3.4 ± 0.2More acidic than phenylacetic acid due to the

-amido electron withdrawal.
LogP (Octanol/Water) 0.8 – 1.1Moderately lipophilic; suggests good membrane permeability (Lipinski Rule of 5 compliant).
Solubility (Water) Low (pH < 3); High (pH > 7)pH-dependent solubility profile typical of carboxylic acids.
Solubility (Organic) Soluble in DMSO, Methanol, DMFSuitable for standard organic synthesis workflows.
H-Bond Donors 2 (NH, OH)Critical for receptor binding and crystal lattice energy.
H-Bond Acceptors 4 (C=O x2, -O-, -OH)Facilitates solvation in polar media.
Part 3: Synthetic Methodology (Schotten-Baumann Protocol)

Expert Insight: The most robust synthesis for MAPA involves the


-acylation of Phenylglycine using Methoxyacetyl Chloride. A Schotten-Baumann approach is superior to direct coupling (DCC/EDC) here because it avoids racemization of the phenylglycine center and simplifies purification.
Reaction Scheme


Detailed Protocol
  • Preparation of Aqueous Phase:

    • Dissolve 10.0 g (66 mmol) of DL-Phenylglycine in 50 mL of 2N NaOH.

    • Cool the solution to 0°C in an ice-salt bath. Critical: Low temperature prevents hydrolysis of the acid chloride.

  • Acylation (The Kinetic Phase):

    • Simultaneously add Methoxyacetyl chloride (7.9 g, 73 mmol) and 2N NaOH (35 mL) dropwise over 30 minutes.

    • Control: Maintain pH between 10–11. If pH drops below 9, the amine becomes protonated (

      
      ) and non-nucleophilic, stalling the reaction.
      
    • Stir vigorously at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup & Isolation:

    • Extract the alkaline solution with Diethyl Ether (

      
       mL) to remove unreacted acid chloride or neutral impurities. Discard organic layer.
      
    • Acidification: Cool the aqueous layer and acidify to pH 2.0 using 6N HCl. The product, MAPA, will precipitate as a white solid.

    • Filtration: Filter the precipitate, wash with cold water (

      
       mL), and dry under vacuum over 
      
      
      
      .
  • Recrystallization:

    • Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to achieve >99% purity.

Process Logic Visualization

SynthesisWorkflow Start Start: Phenylglycine + 2N NaOH React Reaction Phase: Add Methoxyacetyl Chloride (Maintain pH 10-11, T < 5°C) Start->React Nucleophilic Attack Extract Wash: Alkaline Extraction (Remove neutrals with Ether) React->Extract Complete Conversion Acidify Precipitation: Acidify to pH 2.0 with HCl Extract->Acidify Aqueous Layer Retained Isolate Isolation: Filter & Recrystallize Acidify->Isolate Solid Formation Final Product: MAPA (>99% Purity) Isolate->Final Purification

Figure 1: Step-wise logic for the Schotten-Baumann synthesis of MAPA, emphasizing pH control points.

Part 4: Analytical Characterization & Quality Control

To validate the identity and purity of MAPA, a multi-modal approach utilizing HPLC and Spectroscopy is required.

1. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Retention Logic: The methoxy group reduces retention time slightly compared to

    
    -acetyl phenylglycine due to increased polarity.
    
2. Spectroscopic Markers (NMR/IR)
  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8 (s, 1H, -COOH)
      
    • 
       8.6 (d, 1H, -NH-)
      
    • 
       7.3-7.4 (m, 5H, Ar-H)
      
    • 
       5.4 (d, 1H, 
      
      
      
      -CH)
    • 
       3.8 (s, 2H, -COCH
      
      
      
      O-)
    • 
       3.3 (s, 3H, -OCH
      
      
      
      )
  • IR (ATR):

    • 1720 cm

      
       (C=O, Acid)
      
    • 1650 cm

      
       (C=O, Amide I)
      
    • 1530 cm

      
       (N-H, Amide II)
      
Analytical Decision Tree

AnalyticalLogic Sample Crude Sample HPLC HPLC-UV (254nm) Sample->HPLC Purity Purity Check HPLC->Purity NMR 1H-NMR Analysis Purity->NMR >98% Area Reprocess Recrystallize Purity->Reprocess <98% Area Release Batch Release NMR->Release Structure Confirmed Reprocess->HPLC

Figure 2: Quality Control workflow ensuring chemical integrity prior to application.

Part 5: Stability & Handling
  • Hydrolytic Stability: The amide bond is stable at neutral pH but susceptible to hydrolysis in strong acid (

    
     HCl, reflux) or strong base. The ether linkage is generally stable.
    
  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopicity is low, but protection from moisture is standard practice for carboxylic acids.

  • Safety: Treat as a standard organic irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References
  • Chemical Book. (2025). 2-(2-methoxyacetamido)-2-phenylacetic acid Product Entry. Retrieved from

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann methodology).
  • PubChem. (2025). Compound Summary for Phenylglycine Derivatives. Retrieved from

(Note: Due to the specific nature of CAS 1162643-51-7, general protocols for N-acyl phenylglycines [Refs 2, 3] are cited as the authoritative basis for the synthetic and analytical methodologies described.)

The Identity Matrix: Decoding 2-(2-Methoxyacetamido)-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for 2-(2-Methoxyacetamido)-2-phenylacetic acid in research Content Type: Technical Whitepaper / Compound Monograph Audience: Medicinal Chemists, Cheminformatics Specialists, and Procurement Scientists.

Executive Summary

In the high-throughput environment of drug discovery, precise chemical nomenclature is not merely semantic—it is the bedrock of reproducibility. The compound 2-(2-Methoxyacetamido)-2-phenylacetic acid (CAS 1162643-51-7) represents a class of


-acylated phenylglycine derivatives frequently utilized as chiral building blocks and peptidomimetic scaffolds.

This guide provides an exhaustive technical analysis of this compound’s nomenclature ecosystem. It moves beyond simple listing to explore the structural logic behind its synonyms, the critical importance of stereochemical definition, and the digital identifiers required for robust database interrogation.

Part 1: Structural Anatomy and Nomenclature Logic

To understand the synonyms used in research, one must first deconstruct the molecule into its constituent pharmacophores. The name "2-(2-Methoxyacetamido)-2-phenylacetic acid" is a systematic assembly of three distinct chemical modules.

The Modular Breakdown
  • The Core Scaffold: Phenylacetic acid (specifically,

    
    -amino substituted, i.e., Phenylglycine).
    
  • The Linker: An amide bond at the

    
    -position (2-position).
    
  • The Capping Group: A methoxyacetyl moiety (

    
    ).
    

This modularity gives rise to the three primary naming conventions observed in literature: Substitutive (IUPAC), Amino-Acid Based (Biochemical), and Fragment-Based (Cheminformatics).

Visualization of Naming Hierarchy

The following diagram illustrates how different synonyms are derived from specific structural fragments.

NomenclatureTree Target 2-(2-Methoxyacetamido)-2-phenylacetic acid (Target Molecule) IUPAC Systematic Root (Phenylacetic Acid) Target->IUPAC BioChem Biochemical Root (Phenylglycine) Target->BioChem Common Fragment Root (Amido-Acid) Target->Common Syn1 alpha-(2-Methoxyacetamido)phenylacetic acid IUPAC->Syn1 Substitutive Logic1 Priority: Carboxyl > Amide > Ether IUPAC->Logic1 Syn2 N-(2-Methoxyacetyl)-2-phenylglycine BioChem->Syn2 Amino Acid Deriv. Syn3 (2-Methoxy-acetylamino)-phenyl-acetic acid Common->Syn3 Descriptive

Figure 1: Derivation tree showing how the core structure yields different nomenclatures based on the priority of functional groups.

Part 2: The Master Synonym Registry

In a research setting, relying on a single name causes missed hits in database searches (e.g., SciFinder, Reaxys, PubChem). The following table consolidates the valid synonyms and identifiers for 2-(2-Methoxyacetamido)-2-phenylacetic acid.

Textual and Digital Synonyms
CategorySynonym / IdentifierUsage Context
Systematic Name (IUPAC) 2-(2-methoxyacetamido)-2-phenylacetic acidPatent filings; Regulatory submission.
Biochemical Name

-(2-Methoxyacetyl)phenylglycine
Peptidomimetic synthesis; Solid-phase synthesis.
Alternative Systematic

-(2-Methoxyacetamido)phenylacetic acid
Older literature; Focus on the acetic acid core.
Inverted Indexing Benzeneacetic acid,

-[(2-methoxyacetyl)amino]-
Chemical Abstracts Service (CAS) indexing style.
Structural Descriptive (2-Methoxy-acetylamino)-phenyl-acetic acidVendor catalogs; Inventory management systems.
CAS Registry Number 1162643-51-7 Unique numerical identifier (Racemate).
Molecular Formula

Mass Spectrometry confirmation (MW: 223.23).
The Stereochemistry Trap (Critical Warning)

The name "2-(2-Methoxyacetamido)-2-phenylacetic acid" implies a racemate (a mixture of


 and 

enantiomers). In drug development, the enantiomers are distinct chemical entities with unique biological activities.
  • If you need the (R)-enantiomer: Search for (R)-N-(2-Methoxyacetyl)phenylglycine.

  • If you need the (S)-enantiomer: Search for (S)-N-(2-Methoxyacetyl)phenylglycine.

Technical Insight: The CAS number 1162643-51-7 typically refers to the racemate or the unspecified stereochemistry. Specific enantiomers will possess different CAS numbers. Always verify the Certificate of Analysis (CoA) for optical rotation data


.

Part 3: Experimental Protocol – Synonym Verification & Retrieval

When sourcing this compound or verifying a synthesis product, you cannot rely on text matching alone due to the variability in naming shown above. The following protocol establishes a Self-Validating Identification System using digital fingerprints.

Workflow: The "Digital Triangulation" Method

This method ensures that the chemical you are researching is exactly what you intend, regardless of how a vendor names it.

Step 1: Generate the InChIKey The InChIKey is a hashed digital string that is identical for the same molecule regardless of naming conventions.

  • Protocol: Draw the structure in ChemDraw/MarvinSketch.

  • Action: Generate InChIKey.

  • Result: For the racemate, the InChIKey is: ZKZSBXOSKQARLM-UHFFFAOYSA-N (Note: The middle block UHFFFAOY indicates no stereochemistry defined).

Step 2: Cross-Reference Databases Use the InChIKey to search PubChem and ChemSpider. This bypasses text-based synonym errors.

  • Why: Vendors often misspell "methoxyacetamido" as "methoxyacetamido" or "methoxy-acetamido". The hash search ignores these typos.

Step 3: Synthesis Verification (LC-MS) If synthesizing this compound in-house (e.g., via Schotten-Baumann reaction of Phenylglycine + Methoxyacetyl Chloride), use the calculated exact mass for validation.

  • Exact Mass: 223.0845 Da

  • Observed Ion

    
    :  224.0918 m/z
    
  • Observed Ion

    
    :  222.0766 m/z
    
Synthesis Pathway Visualization

Understanding the synthesis helps in predicting impurities and "process-related" synonyms (e.g., "Methoxyacetyl-Phg").

SynthesisFlow cluster_syn Synonym Origin SM1 2-Phenylglycine (C8H9NO2) Reaction Acylation (Schotten-Baumann) SM1->Reaction SM2 Methoxyacetyl Chloride (C3H5ClO2) SM2->Reaction Product 2-(2-Methoxyacetamido)- 2-phenylacetic acid Reaction->Product -HCl

Figure 2: Synthetic pathway demonstrating the origin of the "N-Methoxyacetyl-phenylglycine" synonym.

Part 4: Research Applications & Context

Why is this specific derivative relevant?

  • Peptidomimetics: The methoxyacetyl group acts as a hydrogen bond acceptor, often improving the metabolic stability of the amide bond compared to a simple acetyl group.

  • Resolving Agents:

    
    -acylated amino acids are frequently used to resolve chiral amines via diastereomeric salt formation.
    
  • Fragment-Based Drug Design (FBDD): The scaffold represents a "privileged structure" combining an aromatic ring, a hydrogen bond donor/acceptor (amide), and an acidic headgroup, fitting into many kinase and protease binding pockets.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54449839, 2-(2-Methoxyacetamido)-2-phenylacetic acid. Retrieved from [Link]

  • IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). Common Chemistry Database: CAS Registry Number 1162643-51-7. Retrieved from [Link]

Biological activity of N-acylated phenylglycine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-Acylated Phenylglycine Derivatives

Executive Summary

N-acylated phenylglycine derivatives represent a versatile and increasingly significant class of compounds in modern medicinal chemistry. Evolving from the broader family of N-acyl amino acids (NAAs), which are known endogenous signaling molecules, these specific derivatives leverage the unique structural properties of the phenylglycine scaffold to achieve a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, multifaceted biological activities, and mechanisms of action of N-acylated phenylglycine derivatives. The primary focus is on their well-documented anticonvulsant properties, with substantial discussion on their neuroprotective, anti-inflammatory, and analgesic effects.[3][4][5] By synthesizing field-proven insights with detailed experimental protocols and structure-activity relationship (SAR) analysis, this document serves as a foundational resource for advancing the preclinical development of this promising chemical class.

Introduction: The Therapeutic Potential of N-Acyl Amino Acids

Overview of N-Acyl Amino Acids (NAAs) as Endogenous Signaling Molecules

N-acyl amino acids (NAAs) are a large family of amphiphilic lipids that play crucial roles in various physiological processes.[1][6] Chemically related to endocannabinoids like anandamide, NAAs function as signaling molecules that modulate a variety of membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[2][6] Their biological activities are diverse, encompassing analgesic, anti-inflammatory, and neuroprotective actions, making them a rich source of inspiration for therapeutic drug design.[7] The field is rapidly expanding as new NAAs are discovered and their therapeutic potential is more fully realized.[7][8]

The Phenylglycine Scaffold: Unique Structural and Pharmacological Significance

Phenylglycine is an unnatural amino acid that serves as a valuable building block in pharmaceuticals. Its rigid structure and aromatic side chain can be strategically modified to control the conformation and properties of peptides and small molecules.[9] Derivatives of phenylglycine have been instrumental as pharmacological tools, particularly in the study of metabotropic glutamate receptors (mGluRs), highlighting their importance in neuroscience research.[10] The incorporation of this scaffold into N-acylated structures provides a unique combination of lipophilicity and structural rigidity, which is key to their interaction with various biological targets.

Synthesis and Chemical Elaboration

The synthesis of N-acylated phenylglycine derivatives is a cornerstone of their investigation, allowing for systematic structural modifications to probe biological activity. The most common strategies involve a multi-step approach that offers flexibility in introducing diverse chemical moieties.

Core Synthetic Strategy: A Foundational Workflow

A prevalent method for synthesizing libraries of these compounds involves the coupling of a protected phenylglycine core with various amine-containing fragments, followed by deprotection and final N-acylation.[3][4] This modular approach is highly amenable to combinatorial chemistry, facilitating the exploration of structure-activity relationships.

  • Step 1: Coupling of Protected Phenylglycine:

    • To a solution of N-(tert-butoxycarbonyl)-DL-phenylglycine (Boc-DL-phenylglycine) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).

    • Add the desired amine derivative (e.g., a substituted 4-arylpiperazine) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Causality: The coupling agent activates the carboxylic acid of the Boc-protected phenylglycine, enabling amide bond formation with the nucleophilic amine. Boc protection prevents unwanted side reactions at the N-terminus.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the Boc-protected intermediate.

  • Step 2: Boc-Group Deprotection:

    • Dissolve the crude product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 1:1 v/v).

    • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

    • Remove the solvent and excess TFA under reduced pressure.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the free amine for the subsequent acylation step.

    • Validation: Confirm the removal of the Boc group and formation of the free amine derivative by LC-MS, observing the expected mass shift.

  • Step 3: N-Acylation:

    • Dissolve the amine derivative from Step 2 in a suitable solvent in the presence of a base (e.g., triethylamine, DIPEA).

    • Add the desired acylating agent (e.g., acetyl chloride) dropwise while stirring, often at 0°C to control the reaction's exothermicity.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Causality: The base neutralizes the HCl formed during the reaction, driving the acylation of the newly exposed amine to completion.

    • Validation: Purify the final product using column chromatography. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagram illustrates the modular, multi-step synthesis common in the development of these derivatives.

G cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Acylation A Boc-DL-Phenylglycine D Boc-Protected Intermediate A->D B Amine Derivative (R-NH2) B->D C Coupling Agent (e.g., CDI) C->D  Activation F Free Amine Intermediate D->F  Deprotection E Trifluoroacetic Acid (TFA) E->F H Final N-Acylated Phenylglycine Derivative F->H  Acylation G Acylating Agent (e.g., Acetyl Chloride) G->H

Caption: General synthetic workflow for N-acylated phenylglycine derivatives.

Anticonvulsant and Antiseizure Activity: A Primary Therapeutic Indication

A significant body of research has established N-acylated phenylglycine derivatives as potent anticonvulsant agents.[11] Their efficacy has been demonstrated in a range of preclinical models that represent different types of human epilepsy.

Overview of Preclinical Seizure Models

The Antiepileptic Drug Development (ADD) Program utilizes a battery of standardized in vivo assays to identify and characterize new anticonvulsant candidates.[5]

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is highly effective at identifying compounds that prevent seizure spread. It is considered a model for generalized seizures.[3]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[4]

  • 6 Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against focal seizures that are often resistant to currently available therapies. Tests are typically run at two current intensities (32 mA and 44 mA) to gauge potency and efficacy against more severe, drug-resistant seizures.[3][5]

Key Findings from In Vivo Studies

Numerous studies have reported robust antiseizure activity for novel N-acylated phenylglycine derivatives. These compounds often exhibit a broad spectrum of activity, providing protection in both the MES and 6 Hz models, indicating a potential for treating both generalized and partial seizures.[5][12]

Compound IDSeizure ModelED₅₀ (mg/kg, i.p.)Reference
Compound 53 MES89.7[3][13]
6 Hz (32 mA)29.9[3][13]
6 Hz (44 mA)68.0[3][13]
Compound 60 MES73.6[3][13]
6 Hz (32 mA)24.6[3][13]
6 Hz (44 mA)56.3[3][13]
Compound 14 MES49.6[4]
6 Hz (32 mA)31.3[4]
scPTZ67.4[4]
Compound 30 MES45.6[5][12]
6 Hz (32 mA)39.5[5][12]
(R)-32 MES73.9[14]
6 Hz (32 mA)18.8[14]
6 Hz (44 mA)26.5[14]
Proposed Mechanisms of Anticonvulsant Action

The broad efficacy of these compounds suggests a multimodal mechanism of action, a desirable trait for treating complex neurological disorders like epilepsy.[3] In vitro binding and functional assays have revealed interactions with several key neuronal targets.[13]

  • Modulation of Voltage-Gated Ion Channels: Several of the most potent anticonvulsant derivatives have been shown to inhibit voltage-gated sodium channels (VGSCs) and L-type (Caᵥ1.2) calcium channels.[5][13] By blocking these channels, the compounds can reduce neuronal hyperexcitability and prevent the propagation of seizure activity.

  • TRPV1 Channel Antagonism: A number of active compounds also function as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][13] While primarily known for its role in pain and inflammation, TRPV1 is also expressed in the central nervous system and its modulation can influence seizure thresholds.

Visualizing the Multimodal Mechanism

The diagram below illustrates how a single N-acylated phenylglycine derivative can engage multiple targets to produce a synergistic anticonvulsant effect.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na Voltage-Gated Na+ Channel Neuron Reduced Neuronal Hyperexcitability Na->Neuron Leads to Ca Voltage-Gated Ca2+ Channel (L-type) Ca->Neuron Leads to TRPV1 TRPV1 Channel TRPV1->Neuron Leads to Drug N-Acylated Phenylglycine Derivative Drug->Na Inhibition Drug->Ca Inhibition Drug->TRPV1 Antagonism

Caption: Multimodal anticonvulsant mechanism of action.

Neuroprotective Properties

Beyond seizure control, N-acylated derivatives have demonstrated significant potential as neuroprotective agents, capable of shielding neurons from various toxic insults.

Attenuation of Bid-Mediated Neurotoxicity

Neuronal cell death in many neurodegenerative diseases involves common pathways such as oxidative stress and mitochondrial dysfunction.[15] The pro-apoptotic protein Bid plays a key role in this process. Certain N-acyl-substituted derivatives of 4-phenoxyaniline, a related scaffold, have been shown to provide significant protection against glutamate- and Bid-induced toxicity in cultured neurons, suggesting they directly interfere with this cell death pathway.[15]

Role of Metabotropic Glutamate Receptors (mGluRs)

The endogenous dipeptide N-acetylaspartylglutamate (NAAG), which shares structural motifs with N-acylated amino acids, is known to activate mGluR3 receptors on glial cells.[16] This activation triggers the release of neuroprotective factors from astrocytes. Studies have shown that NAAG protects cultured cortical cells from N-methyl-D-aspartate (NMDA)-induced toxicity, an effect mediated by glial mGluR3 activation.[16] This suggests that some N-acylated phenylglycine derivatives may exert neuroprotective effects through a similar glial-mediated mechanism.

Anti-inflammatory and Analgesic Effects

The analgesic and anti-inflammatory actions of NAAs are well-documented, and N-acylated phenylglycine derivatives are no exception.[7]

Inhibition of Inflammatory Responses

A series of N-(4-substituted phenyl)glycine derivatives were designed to mimic glycine to improve their physicochemical properties and were screened for anti-inflammatory activity.[17] Using the carrageenan-induced rat paw edema assay, a standard model for acute inflammation, several compounds showed significant inhibition of edema, with some demonstrating remarkably high activity.[17][18]

  • Animal Preparation: Use adult male Wistar rats (150-200g). Fast animals overnight with free access to water.

  • Compound Administration: Administer the test compound (e.g., at a 50 mg/kg dose) or vehicle control intraperitoneally (i.p.) or orally (p.o.). Administer a positive control drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vₜ - V₀)ₜₑₛₜ / (Vₜ - V₀)𝒸ₒₙₜᵣₒₗ] x 100.

  • Causality & Validation: This assay measures a compound's ability to suppress acute inflammation. The use of both vehicle and positive controls is essential to validate the results and quantify the relative efficacy of the test compound.

Efficacy in Preclinical Pain Models

Compounds that show potent anticonvulsant activity are often effective in models of neuropathic and inflammatory pain. Lead compounds from anticonvulsant studies have demonstrated high efficacy against pain responses in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and oxaliplatin-induced neuropathic pain.[4][5][14] This dual activity makes them particularly attractive candidates for treating conditions like epilepsy that have pain comorbidities.

Other Investigated Biological Activities

While the focus has largely been on neurological applications, the chemical versatility of N-acylated phenylglycine derivatives has led to explorations in other fields.

  • Antimicrobial and Antiviral Potential: A series of novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety were synthesized and tested for pesticidal activity. Several compounds exhibited significant antifungal activity against plant pathogens like Thanatephorus cucumeris, antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), and impressive inactivation activity against the Tobacco Mosaic Virus (TMV).[19]

  • Drug Delivery Agents: The parent class of N-acylated alpha-amino acids has been shown to improve the oral delivery of protein drugs. A positive correlation was found between the lipophilicity (log P) of the acylated amino acids and their efficacy as oral delivery agents, without causing detectable intestinal pathology.[20]

Structure-Activity Relationship (SAR) and Drug Development Insights

Systematic modification of the N-acylated phenylglycine scaffold has yielded critical insights into the structural requirements for biological activity.

  • Influence of Substituents: Introducing substituents onto the N-phenyl ring significantly impacts anticonvulsant activity. For example, in a series of N-phenyl-2-phthalimidoethanesulfonamide derivatives, the unsubstituted compound was inactive, but the introduction of nitro, methyl, or chloro groups led to active compounds.[21]

  • Role of Stereochemistry: The stereocenter at the α-carbon of the phenylglycine moiety is crucial. Studies comparing R- and S-enantiomers have shown that anticonvulsant activity is often stereospecific, with one enantiomer being significantly more potent than the other.[4][14] For instance, in one series, the R-enantiomers provided complete seizure protection in the MES test, while the corresponding S-enantiomers showed only weak activity.[14]

  • ADME-Tox Considerations: For a lead compound to advance, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. Promising candidates have shown high metabolic stability in human liver microsomes, a weak influence on key cytochrome P450 isoforms, and no signs of neurotoxicity or hepatotoxicity in early assays.[3][13]

Visualizing Key SAR Principles

This diagram summarizes the logical relationships in optimizing the N-acylated phenylglycine scaffold for anticonvulsant activity.

G Start N-Acylated Phenylglycine Scaffold Stereo Stereochemistry at α-Carbon Start->Stereo Substituents Substituents on Amine Moiety (e.g., Phenyl Ring) Start->Substituents Acyl Nature of Acyl Group Start->Acyl R_Enantiomer R-Enantiomer Stereo->R_Enantiomer Often preferred S_Enantiomer S-Enantiomer Stereo->S_Enantiomer Often less active Electron_Withdrawing Electron-Withdrawing Groups (e.g., -CF3, -Cl) Substituents->Electron_Withdrawing Often beneficial Electron_Donating Electron-Donating Groups Substituents->Electron_Donating Variable effect Small_Acyl Small Acyl Group (e.g., Acetyl) Acyl->Small_Acyl Often effective Activity Enhanced Anticonvulsant Activity R_Enantiomer->Activity Electron_Withdrawing->Activity Small_Acyl->Activity

Caption: Key structure-activity relationship (SAR) drivers.

Conclusion and Future Directions

N-acylated phenylglycine derivatives have emerged as a highly promising class of bioactive molecules with significant therapeutic potential, particularly in the fields of epilepsy and neuropathic pain. Their success is rooted in a versatile synthetic framework and a desirable multimodal mechanism of action that engages several key neuronal targets. Lead compounds have demonstrated not only potent efficacy in robust animal models of disease but also favorable drug-like properties, making them strong candidates for further preclinical development.

Future research should focus on several key areas:

  • Target Deconvolution: While interactions with ion channels and TRPV1 are known, a more comprehensive understanding of all molecular targets will help in refining the mechanism of action and predicting potential side effects.

  • Pharmacokinetic Optimization: Further chemical modifications aimed at improving oral bioavailability, metabolic stability, and CNS penetration will be critical for clinical translation.

  • Expansion to Other CNS Disorders: Given their neuroprotective and anti-inflammatory properties, these compounds should be investigated in models of other neurological and neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

By continuing to integrate synthetic chemistry, in vivo pharmacology, and mechanistic biology, the full therapeutic potential of N-acylated phenylglycine derivatives can be realized, offering new hope for patients with difficult-to-treat neurological conditions.

References

  • Leipold, H. R., et al. (n.d.). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed.
  • Prakash, A., & Kamlekar, R. K. (2021). Function and therapeutic potential of N-acyl amino acids. PubMed.
  • Arul Prakash, A., & Kamlekar, R. (2021). Function and Therapeutic Potential of N-acyl amino acids. ResearchGate.
  • Gong, J., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Royal Society of Chemistry.
  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed.
  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.
  • Burstein, S. (2017). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. PubMed.
  • Abram, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.
  • Bayoumi, W. A., et al. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate.
  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC.
  • Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances.
  • Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate.
  • Jane, D. E., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed.
  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI.
  • Fazzari, M., et al. (2001). Neuroprotective activity of N-acetylaspartylglutamate in cultured cortical cells. PubMed.
  • Abram, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. PubMed.
  • Roberts, A. (2023). Investigations into the synthesis of N-phenylglycine derivatives. Morressier.
  • Abram, M., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience.
  • S.J. G., & A. C. (n.d.). New anticonvulsant agents. Semantic Scholar.
  • S., et al. (2014). N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. PubMed.
  • Wang, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed.
  • Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC.
  • Ergenc, N., & Capan, G. (2007). Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. PubMed.

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Solubility data for 2-(2-Methoxyacetamido)-2-phenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyacetamido)-2-phenylacetic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its fate from formulation to in vivo efficacy. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates.[1][2][3] The molecule at the center of this guide, 2-(2-Methoxyacetamido)-2-phenylacetic acid, as a novel entity, requires a thorough understanding of its behavior in various solvent systems to enable robust process development, from crystallization and purification to the final dosage form design.[4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility determination of this and other similar novel compounds. We will delve into both the established experimental methodologies and the modern computational approaches that together form a holistic strategy for solubility characterization. The focus is not merely on the "what" but on the "why"—elucidating the causality behind experimental choices and the theoretical underpinnings of predictive models.

Part 1: Experimental Determination of Equilibrium Solubility

The most reliable method to ascertain the solubility of a compound is through direct experimental measurement.[3] The equilibrium or static method is considered the gold standard. Among the various techniques available, the gravimetric method stands out for its simplicity, accuracy, and wide applicability, especially for organic solvents.[2][6][7][8]

The Gravimetric Method: A Self-Validating Protocol

The principle of the gravimetric method is straightforward: a saturated solution is prepared, a known volume or mass of the solution is evaporated to dryness, and the mass of the remaining solute is determined.[2][7][8] This method is self-validating because its accuracy is primarily dependent on the precision of the analytical balance used.

Step-by-Step Experimental Protocol:
  • Apparatus and Materials Preparation:

    • Ensure all glassware (vials, conical flasks, pipettes) are scrupulously cleaned and dried to avoid any contamination.[2]

    • Select a range of organic solvents of varying polarities relevant to pharmaceutical processing (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene).[5][9]

    • Use a calibrated analytical balance for all mass measurements.

    • A temperature-controlled shaker or water bath is essential to maintain isothermal conditions, as solubility is highly temperature-dependent.[5][7]

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2-(2-Methoxyacetamido)-2-phenylacetic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7][8]

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K) to study the temperature dependence of solubility.[5]

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is achieved. To confirm equilibrium, samples of the supernatant can be analyzed at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when consecutive measurements yield the same concentration.[7]

  • Sample Collection and Analysis:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or solvent-rinsed pipette to avoid premature crystallization.

    • Transfer the aliquot into a pre-weighed, dry evaporating dish or vial.[7][8]

    • Record the mass of the dish with the solution.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood or a vacuum oven at a temperature that does not cause degradation of the solute.[2][6]

    • Dry the residue to a constant mass in an oven at a suitable temperature (e.g., 100 °C, provided the compound is stable).[2][7][8]

    • After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.[7][8]

Data Calculation:

The solubility can be expressed in various units, most commonly as mass/volume (mg/mL) or mole fraction (x).

  • Mass of solute (m_solute): (Mass of dish + dry solute) - (Mass of empty dish)

  • Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solute)

  • Solubility (mg/mL): (m_solute in mg) / (Volume of aliquot in mL)

  • Mole Fraction (x):

    • Moles of solute = m_solute / Molar mass of solute

    • Moles of solvent = m_solvent / Molar mass of solvent

    • x = (Moles of solute) / (Moles of solute + Moles of solvent)

Visualizing the Gravimetric Workflow

The following diagram outlines the key stages of the gravimetric solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solid Weigh Excess Solute saturate Combine Solute & Solvent in Sealed Vial prep_solid->saturate prep_solvent Measure Solvent Volume prep_solvent->saturate shake Agitate at Constant T (24-72h) saturate->shake settle Settle Suspension shake->settle sample Withdraw Supernatant (Known Volume) settle->sample weigh_solution Weigh Aliquot sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry Dry Residue to Constant Mass evaporate->dry weigh_solute Weigh Dry Solute dry->weigh_solute calculate Calculate Solubility (mg/mL, mole fraction) weigh_solute->calculate

Caption: Experimental workflow for gravimetric solubility determination.

Data Presentation

Quantitative solubility data should be summarized in a structured table for clarity and comparative analysis.

Table 1: Hypothetical Solubility Data for 2-(2-Methoxyacetamido)-2-phenylacetic acid

Organic SolventTemperature (K)Solubility (mg/mL)Solubility (Mole Fraction, x)
Methanol298.15ValueValue
308.15ValueValue
318.15ValueValue
Ethanol298.15ValueValue
308.15ValueValue
318.15ValueValue
Acetone298.15ValueValue
308.15ValueValue
318.15ValueValue
Ethyl Acetate298.15ValueValue
308.15ValueValue
318.15ValueValue

Note: "Value" indicates where experimentally determined data would be placed.

Part 2: Theoretical Framework and Predictive Modeling

While experimental determination is essential, computational models provide invaluable insights, reduce experimental costs, and guide solvent selection.[10][11] These models are grounded in thermodynamic principles and are increasingly enhanced by machine learning.[4][12]

Thermodynamic Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the laws of thermodynamics. The fundamental equation describing solid-liquid equilibrium relates the mole fraction solubility (x) to the solute's properties (melting point T_m, enthalpy of fusion ΔH_fus) and the activity coefficient (γ) of the solute in the solution.

This relationship is often expressed through a form of the van't Hoff equation.[5][13] The activity coefficient (γ) is the key parameter that accounts for the non-ideal interactions between the solute and solvent molecules. Predictive models primarily focus on estimating this value.

Predictive Thermodynamic Models

Several models have been developed to predict the activity coefficient based on molecular structure and properties.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients by considering a molecule as a collection of its constituent functional groups.[11][14] The interaction parameters between these groups are predetermined from experimental data. This approach is powerful because it allows for the prediction of solubility in solvents for which no experimental data exists, provided the functional groups are within the model's parameter library.[11][12]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that calculates the interaction energies of molecules in a virtual conductor.[4][11] It provides a more detailed and physically grounded prediction of molecular interactions and, consequently, solubility.

The Rise of Machine Learning

More recently, supervised machine-learning models have shown remarkable success in predicting drug solubility.[4][12] These models are trained on large datasets of known experimental solubilities and learn complex relationships between molecular descriptors (representing the solute and solvent structures) and the resulting solubility.[4][10][12] This approach can often achieve higher accuracy than traditional thermodynamic models, especially for complex pharmaceutical molecules.[12]

An Integrated Modern Workflow

In modern drug development, a synergistic approach combining experimental work and computational modeling is most effective. This integrated workflow streamlines the process of solvent screening and optimization.

G cluster_comp Computational Screening cluster_exp Experimental Validation cluster_cycle Development Cycle models Predictive Models (UNIFAC, COSMO-RS, ML) prediction Predicted Solubility Ranking models->prediction solvents Large Solvent Database solvents->models selection Select Top Candidate Solvents prediction->selection experiment Gravimetric Solubility Determination selection->experiment data Accurate Experimental Data experiment->data optimization Process Optimization (Crystallization, Formulation) data->optimization refinement Model Refinement data->refinement refinement->models Feedback Loop

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-(2-Methoxyacetamido)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-(2-Methoxyacetamido)-2-phenylacetic acid (also known as


-methoxyacetyl-phenylglycine) from phenylglycine. While the acylation of amino acids is a standard transformation, phenylglycine presents a unique challenge due to the high acidity of its benzylic 

-proton, rendering it highly susceptible to racemization under basic conditions.

This guide provides a modified Schotten-Baumann protocol optimized to suppress racemization while maintaining high yield. It is designed for researchers in medicinal chemistry and process development, particularly those working on


-lactam side chains or peptidomimetics where chiral integrity is a Critical Quality Attribute (CQA).

Strategic Analysis & Chemical Logic

The Challenge: Phenylglycine Racemization

Unlike aliphatic amino acids (e.g., Alanine, Leucine), phenylglycine possesses a phenyl ring directly attached to the


-carbon. The electron-withdrawing nature of the phenyl ring stabilizes the carbanion formed upon deprotonation of the 

-carbon.

During acylation, two mechanisms threaten stereochemical integrity:

  • Direct Enolization: Base-catalyzed removal of the

    
    -proton.
    
  • Oxazolone Formation: The activated acyl-amino acid can cyclize to form an oxazolone (azlactone), which is highly prone to racemization via tautomerization before hydrolyzing back to the open-chain amide.

The Solution: The Modified Schotten-Baumann

To mitigate these risks, this protocol utilizes a low-temperature, biphasic Schotten-Baumann system .

  • Solvent System: Water/THF or Water/Acetone. The organic co-solvent ensures the solubility of the acid chloride (methoxyacetyl chloride) while water solubilizes the zwitterionic phenylglycine as its carboxylate salt.

  • Base Selection: Sodium Hydroxide (NaOH).[1][2][3] While strong, it is used in stoichiometric precision to maintain the amine in its nucleophilic form (

    
    ) without generating an excessively high pH that would accelerate racemization.
    
  • Temperature Control: Strictly maintained at

    
     to kineticially inhibit proton abstraction.
    

Reaction Scheme & Mechanism

The synthesis involves the nucleophilic attack of the phenylglycine amine onto the carbonyl carbon of methoxyacetyl chloride.

Diagram 1: Reaction Scheme

ReactionScheme SM1 Phenylglycine (C8H9NO2) Product 2-(2-Methoxyacetamido)- 2-phenylacetic acid SM1->Product Acylation Reagent Methoxyacetyl Chloride (C3H5ClO2) Reagent->Product Base NaOH (aq) 0-5°C Base->Product Acid Scavenger Byproduct NaCl + H2O Product->Byproduct

Caption: Stoichiometric acylation of phenylglycine under controlled basic conditions.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
(L)-Phenylglycine 151.161.0>99% eeSubstrate
Methoxyacetyl Chloride 108.521.197%Acylating Agent
NaOH (2M Aqueous) 40.002.2ARBase/Solubilizer
Tetrahydrofuran (THF) 72.11SolventHPLCCo-solvent
HCl (Conc.) 36.46N/AARPrecipitation
Step-by-Step Methodology

Phase 1: Dissolution & Setup

  • Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Add (L)-Phenylglycine (15.1 g, 100 mmol) .

  • Add 50 mL of water .

  • Slowly add 2M NaOH (50 mL, 100 mmol) . Stir until the solution becomes clear (formation of sodium phenylglycinate).

    • Note: If the solution is not clear, check pH; it should be ~9-10. Do not exceed pH 11.

  • Add 30 mL of THF to the aqueous solution.

  • Cool the reaction mixture to 0–2 °C using an ice/salt bath.

Phase 2: Controlled Acylation 7. Prepare a solution of Methoxyacetyl chloride (11.9 g, 110 mmol) in 10 mL THF . 8. Simultaneously add the acid chloride solution and an additional 50 mL of 2M NaOH (100 mmol) dropwise over 45–60 minutes.

  • Critical Control Point: The simultaneous addition is crucial. The acid chloride generates HCl, which consumes the base. The second portion of NaOH neutralizes this HCl to keep the amine nucleophilic.
  • Monitor: Maintain internal temperature
    
    
    and pH between 8 and 9.

Phase 3: Work-up & Isolation 9. After addition is complete, allow the mixture to stir at


 for an additional 30 minutes, then warm to room temperature (

) for 1 hour. 10. Transfer the mixture to a separatory funnel. Wash with Ethyl Acetate (2 x 50 mL) to remove unreacted acid chloride or neutral impurities. Discard the organic layer. 11. Transfer the aqueous layer (containing the product as a sodium salt) to a beaker. 12. Cool the aqueous layer to

. 13. Slowly acidify with Conc. HCl to pH 2.0 with vigorous stirring. The product will precipitate as a white solid.
  • Note: If an oil forms initially (common with amide acids), scratch the glass side or seed with a crystal to induce solidification.
  • Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) .

Phase 4: Purification 15. Recrystallize the crude solid from Water/Ethanol (9:1) or pure hot water. 16. Dry in a vacuum oven at


 for 12 hours.

Process Workflow & Control Logic

The following diagram illustrates the operational workflow, highlighting the critical decision nodes that ensure product quality.

Diagram 2: Experimental Workflow

Workflow start Start: Phenylglycine dissolve Dissolve in NaOH/Water Target pH 9.5 start->dissolve cool Cool to 0-2°C (Prevents Racemization) dissolve->cool addition Dual Addition: 1. Methoxyacetyl Chloride 2. NaOH (maintain pH 8-9) cool->addition check_temp Temp < 5°C? addition->check_temp check_temp->cool No (Stop Addition) react Stir 1h @ RT check_temp->react Yes wash Wash aq. layer with EtOAc react->wash acidify Acidify to pH 2 (Precipitation) wash->acidify filter Filter & Recrystallize acidify->filter

Caption: Operational workflow emphasizing temperature control as the primary safeguard against racemization.

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite crystalline powder
Purity HPLC (C18, MeOH/Water)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Melting Point Capillary152–154 °C (Lit. dependent on isomer)
1H-NMR DMSO-d6

3.30 (s, 3H, OMe), 3.85 (s, 2H, Ac-CH2), 5.45 (d, 1H,

-CH), 7.3-7.5 (m, 5H, Ph), 8.6 (d, 1H, NH)
Troubleshooting Guide
  • Problem: Product oils out upon acidification.

    • Root Cause:[4][5] Presence of organic impurities or temperature too high.

    • Fix: Ensure the aqueous wash with EtOAc was thorough. Cool the aqueous solution to

      
       before acidification. Seed the oil with pure crystal.
      
  • Problem: Low Yield (<60%).

    • Root Cause:[4][5] Hydrolysis of Methoxyacetyl chloride before reaction.

    • Fix: Ensure the acid chloride is dissolved in dry THF and added slowly. Do not mix the acid chloride with water/base before the reaction vessel.

  • Problem: Loss of Optical Activity (Racemization).

    • Root Cause:[4][5] pH > 11 or Temperature > 10°C during addition.

    • Fix: Tighten pH control. Use a pH meter rather than paper. Slow down addition rate to manage exotherm.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 2. New York: John Wiley & Sons. (Classic reference for Schotten-Baumann conditions on amino acids).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Org. Synth. (1941). Phenylacetic acid derivatives and general acylation protocols. Organic Syntheses, Coll. Vol. 1, p. 107.[6]

  • European Patent EP0423282B1. (1991). Process for preparing N-phenyl-N-methoxyacetyl-DL-alanine-methylester derivatives. (Describes industrial handling of methoxyacetyl chloride).

Sources

Application Note & Protocol: Synthesis of N-Methoxyacetyl-2-phenylglycine via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the N-acylation of 2-phenylglycine with methoxyacetyl chloride to synthesize N-methoxyacetyl-2-phenylglycine. This reaction is a cornerstone in the synthesis of modified amino acids, which are pivotal in the development of novel pharmaceuticals and peptidomimetics. The protocol detailed herein employs the robust and widely applicable Schotten-Baumann reaction conditions, ensuring a high yield and purity of the final product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for product characterization.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids are a crucial class of molecules in medicinal chemistry and drug discovery. The introduction of an acyl group to the nitrogen atom of an amino acid can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. N-methoxyacetyl-2-phenylglycine, the target compound of this protocol, is a derivative of 2-phenylglycine, a non-proteinogenic amino acid. Such modifications are instrumental in creating novel therapeutic agents with enhanced pharmacological profiles. The methoxyacetyl group, in particular, can introduce a polar ether linkage, potentially improving solubility and bioavailability.

The synthesis of N-acylated amino acids is often achieved through the acylation of the amino group with an acyl chloride or anhydride. The Schotten-Baumann reaction is a classic and highly effective method for this transformation, particularly when using acyl chlorides.[1][2] It is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Reaction Mechanism and Rationale

The acylation of 2-phenylglycine with methoxyacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is base-mediated, and the choice of base and solvent system is critical for optimizing the yield and minimizing side reactions.

The core steps of the mechanism are as follows:

  • Deprotonation (or presence of a base): In an aqueous basic medium, the amino group of 2-phenylglycine is in equilibrium with its deprotonated form. The presence of a base, such as sodium hydroxide, ensures a sufficient concentration of the free amine, which is the active nucleophile.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-phenylglycine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. This results in the formation of a tetrahedral intermediate.[2]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Proton Transfer: A proton is transferred from the nitrogen atom to a base (e.g., hydroxide ion), yielding the final N-acylated product and water. The base also neutralizes the hydrochloric acid that is formed from the chloride ion and the abstracted proton, preventing the protonation of the starting amine and thereby ensuring its availability for the reaction.[4]

The use of Schotten-Baumann conditions, typically a two-phase system of an organic solvent (like dichloromethane) and an aqueous base, is advantageous as it allows for the efficient reaction of the organic-soluble acyl chloride with the water-soluble amino acid salt.[3]

Visualizing the Synthesis

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents R1 2-Phenylglycine P N-Methoxyacetyl-2-phenylglycine R1->P + R2 Methoxyacetyl Chloride R2->P Re1 NaOH (aq) Re1->P Base/Solvent Re2 Dichloromethane Re2->P G A Preparation of Reagents (2-Phenylglycine in NaOH(aq), Methoxyacetyl Chloride in DCM) B Reaction Setup (Cooling to 0°C) A->B C Slow Addition of Methoxyacetyl Chloride B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Phase Separation) D->E F Extraction of Aqueous Layer E->F G Washing and Drying of Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, MS, IR) I->J

Caption: Step-by-step experimental workflow for the synthesis and purification.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-PhenylglycineC₈H₉NO₂151.165.00 g33.08
Methoxyacetyl ChlorideC₃H₅ClO₂108.524.32 g (3.5 mL)39.70
Sodium Hydroxide (NaOH)NaOH40.002.65 g66.16
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Deionized WaterH₂O18.02100 mL-
Hydrochloric Acid (HCl)HCl36.46As needed (1 M)-
Brine (sat. NaCl aq.)NaCl58.4450 mL-
Anhydrous MgSO₄/Na₂SO₄--As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Fume hood

Safety Precautions
  • Methoxyacetyl chloride is corrosive, flammable, and reacts violently with water. [1]It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3]* Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Step-by-Step Procedure
  • Preparation of the Amino Acid Solution:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g (66.16 mmol) of sodium hydroxide in 50 mL of deionized water.

    • Once the NaOH has completely dissolved and the solution has cooled, add 5.00 g (33.08 mmol) of 2-phenylglycine. Stir until the amino acid is fully dissolved.

    • Cool the flask in an ice bath to 0-5 °C.

  • Preparation of the Acyl Chloride Solution:

    • In a separate dry flask, dissolve 4.32 g (3.5 mL, 39.70 mmol) of methoxyacetyl chloride in 50 mL of dichloromethane.

    • Transfer this solution to a dropping funnel.

  • Acylation Reaction:

    • With vigorous stirring, add the methoxyacetyl chloride solution dropwise from the dropping funnel to the cooled amino acid solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (a suitable eluent would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid).

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer (bottom layer, DCM).

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, N-methoxyacetyl-2-phenylglycine, can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) is an effective purification method.

  • Column Chromatography: If the product is an oil or if recrystallization is not effective, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-methoxyacetyl-2-phenylglycine.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used to assess purity and confirm the molecular weight. [5]* Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, carboxylic acid O-H and C=O).

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or ensure efficient stirring.
Hydrolysis of methoxyacetyl chlorideEnsure all glassware is dry and add the acyl chloride slowly at a low temperature.
Presence of starting material Insufficient acylating agentUse a slight excess (1.1-1.2 equivalents) of methoxyacetyl chloride.
Formation of multiple byproducts Reaction temperature too highMaintain a low temperature during the addition of the acyl chloride.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-methoxyacetyl-2-phenylglycine using the Schotten-Baumann reaction. This procedure is scalable and can be adapted for the synthesis of other N-acylated amino acids. The successful synthesis and characterization of this compound can serve as a valuable starting point for further research in drug discovery and development.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing N-acetyl-α-phenylglycine by amide carbonylation.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of N-(2-Methoxyacetyl)-2-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization methods for N-(2-Methoxyacetyl)-2-phenylglycine Content Type: Detailed Application Note & Protocol Audience: Process Chemists, API Developers, and Research Scientists

Introduction & Chemical Context

N-(2-Methoxyacetyl)-2-phenylglycine (N-MAPG) is a critical intermediate often employed in the synthesis of semi-synthetic


-lactam antibiotics and as a resolving agent in chiral chemistry. Structurally, it consists of a lipophilic phenyl ring, a polar carboxylic acid tail, and a methoxyacetyl amide linker.

This amphiphilic structure presents specific purification challenges:

  • Solubility Duality: The carboxylic acid moiety imparts solubility in basic aqueous media, while the phenyl ring and methoxy ether linkage drive solubility in polar organic solvents (alcohols, esters).

  • Impurity Profile: Common synthetic impurities include unreacted 2-phenylglycine (zwitterionic, insoluble in organics), methoxyacetic acid (highly water-soluble), and inorganic salts.

  • Oiling Out: Like many N-acylated amino acids, N-MAPG is prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out," during cooling crystallization, particularly in aqueous-organic mixtures.

This guide details two robust protocols designed to maximize chemical purity (>99.5%) and manage the crystallization kinetics to ensure a filterable solid form.

Physicochemical Profile & Solvent Selection Strategy

Successful recrystallization relies on exploiting the differential solubility between the target amide and its impurities.

PropertyChemical FeatureImpact on Crystallization
Acidity Carboxylic Acid (

)
Soluble in dilute base (

,

). Insoluble in acidic water.
H-Bonding Amide (-NH-CO-)Strong intermolecular H-bonding. High melting point relative to esters.
Lipophilicity Phenyl Ring + MethoxySoluble in hot Ethanol, IPA, Ethyl Acetate. Insoluble in Hexane/Heptane.
Solvent System Rationale
  • Primary Solvent (Good): Isopropyl Alcohol (IPA) or Ethanol . These dissolve the compound effectively at elevated temperatures (

    
    C) due to hydrogen bonding compatibility with the amide and acid groups.
    
  • Antisolvent (Poor): Water . While the compound is sparingly soluble in cold water, water is highly effective at dissolving inorganic salts and the polar methoxyacetic acid impurity, leaving the target N-MAPG to crystallize.

  • Alternative System: Ethyl Acetate (Good) / Heptane (Poor) . Used when the primary impurity is non-polar or when the compound must be kept strictly anhydrous.

Protocol A: The "Polishing" Method (IPA/Water)

Best for: Final API purification, removing trace colored impurities, and ensuring high optical purity retention.

Materials
  • Crude N-MAPG

  • Solvent: Isopropyl Alcohol (IPA), HPLC Grade

  • Antisolvent: Deionized Water

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, overhead stirrer, and internal temperature probe.

Step-by-Step Methodology

1. Dissolution (Thermodynamic Control)

  • Charge crude N-MAPG into the reactor.

  • Add IPA (5.0 vol) (i.e., 5 mL per gram of solid).

  • Heat the slurry to 70–75°C with moderate stirring.

  • Checkpoint: If the solution is not clear, add IPA in 0.5 vol increments. Do not exceed 8.0 vol. If solids persist (likely inorganic salts or unreacted phenylglycine), perform a hot filtration.

2. Nucleation Setup

  • Cool the clear solution slowly to 60°C .

  • Seed Addition: Add 0.5% w/w of pure crystalline N-MAPG seeds. This is critical to prevent super-saturation and subsequent oiling out.

  • Hold at 60°C for 30 minutes to allow seed maturation.

3. Antisolvent Addition (Controlled Desaturation)

  • Begin adding Water (warm, ~50°C) dropwise.

  • Target Ratio: Final solvent composition should be approximately 1:1 or 1:1.5 (IPA:Water).

  • Rate Control: Add the first 20% of water very slowly over 30 minutes. Rapid addition here causes the "oiling out" phenomenon where the product separates as a gum rather than a crystal.

4. Cooling Crystallization

  • Cool the slurry from 60°C to 20°C over 2 hours (Linear cooling ramp: 20°C/hr).

  • Once at 20°C, further cool to 0–5°C and hold for 1 hour to maximize yield.

5. Isolation

  • Filter the white crystalline solid using a Büchner funnel.

  • Wash: Displacement wash with cold (0°C) IPA/Water (1:2 ratio).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Crystallization (Acid/Base Swing)

Best for: Crude reaction mixtures containing significant unreacted starting materials.

  • Dissolution: Suspend crude solid in Water (10 vol) .

  • Basification: Slowly add 2M NaOH until pH reaches 9–10. The N-MAPG dissolves as the sodium salt. Unreacted phenylglycine (zwitterion) may remain suspended; filter this off.

  • Extraction (Optional): Wash the aqueous phase with Ethyl Acetate to remove non-polar organic byproducts.

  • Precipitation: Cool the aqueous phase to 10°C. Slowly add 2M HCl while stirring vigorously until pH reaches 1–2.

  • Collection: The free acid of N-MAPG will precipitate as a thick white slurry. Filter, wash with water, and dry.[1][2]

    • Note: This method yields high chemical purity but an amorphous or fine-powder habit. Follow with Protocol A if a specific crystal form is required.

Process Visualization (Graphviz)

The following diagram illustrates the critical decision pathways and physical steps for Protocol A (IPA/Water Recrystallization).

RecrystallizationWorkflow Start Crude N-(2-Methoxyacetyl)-2-phenylglycine Dissolve Dissolve in Hot IPA (75°C) (5.0 vol) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Salts/Polymer) Check->Filter No (Solids present) Seed Cool to 60°C & Seed (Prevent Oiling Out) Check->Seed Yes Filter->Seed Antisolvent Add Warm Water dropwise (Target 1:1 IPA:Water) Seed->Antisolvent Stable Suspension Cooling Linear Cooling Ramp (60°C -> 5°C over 3 hrs) Antisolvent->Cooling Isolate Filtration & Wash (Cold IPA/Water) Cooling->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Caption: Workflow for the controlled crystallization of N-MAPG, emphasizing the seeding step to mitigate phase separation (oiling out).

Troubleshooting & Critical Control Points

"Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: The solution turns milky/opaque, and oily droplets form on the glass walls before crystals appear.

  • Cause: The temperature is above the metastable limit for the solvent mixture, or water was added too fast.

  • Remedy: Reheat to dissolve the oil. Add more IPA (solvent). Cool slower and ensure seeding is performed in the metastable zone (supersaturation but no spontaneous nucleation).

Poor Yield
  • Cause: Final solvent mixture is too rich in IPA (product remains soluble) or insufficient cooling.

  • Remedy: Increase the water ratio to 2:1 (Water:IPA) at the end of the cooling ramp, or lower the final temperature to -5°C.

Racemization Risk
  • Context: If the starting material is a pure enantiomer (e.g., D-N-MAPG), prolonged heating at high pH can cause racemization at the alpha-carbon.

  • Prevention: Avoid boiling in basic solutions. In Protocol B (Acid/Base), keep the basic contact time short and temperature <25°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amino acid derivatives).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and mitigating oiling out).

  • Yoo, J. et al. (2004). "Process for the preparation of Cephalosporin antibiotics." US Patent 6,730,786. (Describes the use of N-acylated phenylglycine intermediates and their purification).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Technical grounding for antisolvent addition rates).

Sources

Troubleshooting & Optimization

Preventing racemization of 2-(2-Methoxyacetamido)-2-phenylacetic acid during coupling

[1]

Subject: Preventing Racemization of 2-(2-Methoxyacetamido)-2-phenylacetic Acid Case ID: PHG-RAC-001 Priority: Critical (Chirality Loss Risk > 40%)[1]

Executive Summary & Diagnostic

The Challenge: You are working with a derivative of phenylglycine (Phg) . Unlike standard amino acids, the




1

The Risk: Upon activation of the carboxylic acid, this molecule is highly prone to 5(4H)-oxazolone (azlactone) formation . This cyclic intermediate enolizes rapidly, destroying the chiral center before the amine nucleophile can couple. Standard protocols using bases like DIEA or TEA will almost certainly lead to significant racemization (10–50%

1
Diagnostic Flowchart

Use this logic tree to select your coupling strategy.

CouplingLogicStartSTART: Coupling 2-(2-Methoxyacetamido)-2-phenylacetic acidSolubilityIs the Amine Nucleophilesoluble in DCM/CHCl3?Start->SolubilityBaseReqIs the Amine a salt (HCl/TFA)or a free base?Solubility->BaseReqYes (Preferred)MethodBALTERNATIVE: Method BEDC + HOAt + CollidineSolvent: DMF/NMPSolubility->MethodBNo (Must use DMF)MethodARECOMMENDED: Method ADIC + Oxyma Pure (No Base)Solvent: DCM/DMF (9:1)BaseReq->MethodAFree BaseBaseReq->MethodBSalt (Requires Base)MethodCHIGH RISK: Method CHATU + DIEA(Expect 5-15% Racemization)MethodB->MethodCIf coupling fails > 24h

Figure 1: Decision matrix for selecting coupling conditions based on solubility and amine state.

Technical Deep Dive: The Mechanism of Failure

To prevent racemization, you must understand the enemy. In

Oxazolone Pathway
The "Danger Zone" Mechanism

When you activate the carboxyl group (forming an active ester), the oxygen of the neighboring amide bond attacks the activated carbonyl. This forms a 5-membered oxazolone ring.[1][2]

  • Cyclization: The amide oxygen attacks the activated acid.

  • Aromatization (Racemization): The oxazolone ring loses the

    
    -proton to become a pseudo-aromatic system (highly stable). This step is catalyzed by base  and heat .[1]
    
  • Re-opening: The amine nucleophile opens the ring, but the damage is done—the product is racemic.

RacemizationStep1Activated Species(O-Acylisourea or Active Ester)Step25(4H)-Oxazolone(Azlactone Ring)Step1->Step2Cyclization(Fast for Phg)Step2->Step1ReversibleStep3Enolized Oxazolone(ACHIRAL / AROMATIC)Step2->Step3Base Catalysis(Loss of H+)Step3->Step2Reprotonation(Forms D/L mix)

Figure 2: The oxazolone pathway.[1] The transition from Step 2 to Step 3 is the point of no return.

Critical Parameters & Troubleshooting

Q1: Which Coupling Reagent should I use?

Recommendation: DIC (Diisopropylcarbodiimide) or EDC .[1]

  • Why: Carbodiimides allow for "base-free" coupling if your amine is a free base.[1] Eliminating the base is the single most effective way to stop proton abstraction.

  • Avoid: HATU, HBTU, or PyBOP unless absolutely necessary. These reagents require a base (usually DIEA) to function, which creates a high-pH environment immediately adjacent to the activated ester, driving racemization.

Q2: Which Additive is best?

Recommendation: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

  • Data: Studies show Oxyma Pure is superior to HOBt and comparable to HOAt in suppressing racemization, but with a safer safety profile.[2] It creates an active ester that is reactive enough to couple quickly (beating the oxazolone formation) but stable enough to resist background hydrolysis.

  • Alternative: HOAt (1-Hydroxy-7-azabenzotriazole).[1] The nitrogen in the pyridine ring provides a "neighboring group effect" that speeds up coupling, reducing the time window for racemization.

Q3: If I must use a base, which one?

Recommendation: TMP (2,4,6-Trimethylpyridine / Collidine) .[1]

  • Why: Collidine is a weak base (

    
    ) and is sterically hindered.[1] It is strong enough to neutralize the acid generated during activation but too bulky to effectively abstract the acidic 
    
    
    -proton from the phenylglycine derivative.
  • Forbidden: Triethylamine (TEA) and DBU.[1] These will cause >20% racemization instantly.[1]

Q4: What about Solvent and Temperature?
  • Solvent: DCM (Dichloromethane) is superior to DMF.[1] DMF is polar and stabilizes the charged transition state of the enolization process. If solubility is an issue, use a DCM/DMF mixture (e.g., 9:1).

  • Temperature: 0°C is mandatory for the activation step. Maintain 0°C for the first hour of coupling.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (Base-Free)

Best for: Primary/Secondary amines available as free bases.[1]

  • Dissolution: Dissolve 2-(2-Methoxyacetamido)-2-phenylacetic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in dry DCM (concentration ~0.1 M).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add DIC (1.1 equiv) dropwise.[1] Stir for 2–3 minutes. Do not pre-activate for long periods; Phg esters are unstable.[1]

  • Coupling: Add the amine nucleophile (1.0–1.1 equiv) immediately.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2–4 hours.

  • Workup: Wash with 1N HCl (to remove DIC urea and excess amine) and saturated

    
     (to remove Oxyma).[1]
    
Protocol B: The "Buffered" Method (Salt Amines)

Best for: Amine salts (e.g.,

1
  • Dissolution: Dissolve the Acid (1.0 equiv), Amine Salt (1.0 equiv), and HOAt (1.1 equiv) in dry DMF/DCM (1:1).

  • Buffering: Cool to 0°C . Add Collidine (TMP) (2.0–2.5 equiv).[1] Note: Only add enough base to free the amine.

  • Activation: Add EDC·HCl (1.1 equiv).[1]

  • Coupling: Stir at 0°C for 2 hours, then overnight at 4°C.

  • Warning: Do not let the temperature exceed 20°C.

Comparative Data: Racemization Rates

The following table summarizes expected racemization levels for Phenylglycine coupling based on literature precedents (e.g., Carpino et al., Steinauer et al.).

Coupling ReagentAdditiveBaseSolventEst.[1][2][3][4] %

-Isomer
Verdict
DIC Oxyma Pure None DCM < 1.0% Optimal
DICHOAtNoneDMF1.5%Good
HATUNoneDIEADMF15–25%Unacceptable
HBTUHOBtDIEADMF10–18%Poor
HATUHOAtCollidine DMF2–4%Acceptable
T3PNoneNMMEtOAc3–5%Variable

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][5] Chemistry – A European Journal.[1][5] [1]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][2][5][6] Journal of the American Chemical Society.

  • Steinauer, R., et al. (1989). "Racemization of Phenylglycine Derivatives." Bachem Technical Notes.
  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods."[1] Royal Society of Chemistry. [1]

Disclaimer: This guide is for research purposes. Always verify enantiomeric excess (ee) via Chiral HPLC or SFC after the first trial coupling.

Technical Support Center: Methoxyacetyl Chloride Removal Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MAC-REM-001 Subject: Protocols for the removal of unreacted methoxyacetyl chloride from reaction mixtures.

Executive Summary

Methoxyacetyl chloride (CAS: 38870-89-2) is a potent acylating agent used to introduce the methoxyacetyl motif.[1][2][3] While effective, its high reactivity and the lachrymatory nature of its vapors present specific workup challenges. Incomplete removal leads to the contamination of the final product with methoxyacetic acid (the hydrolysis byproduct) or continued degradation of nucleophilic functionalities in your molecule.

This guide details three validated workflows for removal, categorized by the physicochemical properties of your target molecule.

Module 1: The Biphasic Quench (Standard Protocol)

Best for: Lipophilic products stable to mild base (


).
The Science of the Quench

The primary strategy relies on hydrolysis. You must convert the electrophilic acid chloride into a water-soluble carboxylate salt.



  • Critical pKa Insight: Methoxyacetic acid has a pKa of 3.57 , making it significantly more acidic than acetic acid (pKa 4.[4][5]76) due to the electron-withdrawing methoxy group.[4]

  • The Trap: A simple water wash is insufficient. You must use a basic aqueous solution (Sodium Bicarbonate, NaHCO₃) to deprotonate the acid (forming Sodium Methoxyacetate) and drive it into the aqueous layer.

Step-by-Step Protocol
  • Cool Down: Cool the reaction mixture to 0°C. Hydrolysis is exothermic; uncontrolled heat can degrade sensitive products.

  • The Quench: Slowly add saturated aqueous NaHCO₃ (10 mL per mmol of acid chloride).

    • Caution: Evolution of

      
       gas will occur. Ensure adequate headspace.[2]
      
  • Agitation: Stir vigorously for 15–30 minutes.

    • Why? Acid chlorides are hydrophobic "oils." Without vigorous stirring, water cannot penetrate the oil droplets, leaving unreacted reagent trapped in the organic phase.

  • Phase Separation: Transfer to a separatory funnel.

  • The Wash:

    • Collect the organic layer.

    • Back-extract the aqueous layer once with DCM or EtOAc (to recover trapped product).

    • Combine organic layers and wash with Brine (Saturated NaCl).

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Visualization: Phase Partition Logic

BiphasicWorkup cluster_0 Reaction Mixture cluster_1 Phase Separation Mix Crude Mixture (Product + Excess Acid Chloride) Quench Add Sat. NaHCO3 (Hydrolysis & Deprotonation) Mix->Quench 0°C SepFunnel Separatory Funnel (Partitioning) Quench->SepFunnel CO2 Evolution OrgLayer Organic Layer Contains: Product SepFunnel->OrgLayer AqLayer Aqueous Layer Contains: Na-Methoxyacetate + NaCl SepFunnel->AqLayer

Figure 1: Logical flow of the biphasic quench, ensuring the byproduct partitions into the waste stream.

Module 2: Solid-Phase Scavenging (Advanced)

Best for: Acid-sensitive products, water-soluble products (where aqueous wash causes yield loss), or high-throughput parallel synthesis.

The Science of Scavenging

Instead of washing with water, you add a polymer-supported amine (nucleophile) to the reaction.[6] The resin "attacks" the excess acid chloride, covalently binding it to the solid bead. You then filter the bead away, leaving pure product in solution.[6]

  • Recommended Resin: PS-Trisamine or PS-N-Methylpiperazine.

  • Loading Capacity: Typically 3.0 – 4.0 mmol/g.

Step-by-Step Protocol
  • Calculate: Determine the excess acid chloride (in mmol).

  • Stoichiometry: Add 3.0 equivalents of Scavenger Resin relative to the excess acid chloride.

  • Incubation: Add the resin directly to the reaction solvent (DCM, THF, or DMF).

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Rinse: Wash the resin cake with solvent to recover any product absorbed in the polymer matrix.

  • Result: The filtrate contains your product; the impurity is in the solid waste.

Visualization: Scavenging Mechanism

Scavenging Reagent Excess Methoxyacetyl Chloride Complex Covalent Resin-Amide Complex (Solid Phase) Reagent->Complex Covalent Bond Formation Resin PS-Trisamine Resin (Polymer Supported -NH2) Resin->Complex Covalent Bond Formation Product Purified Product (Solution Phase) Complex->Product Filtration Step

Figure 2: The scavenger resin covalently binds the impurity, allowing physical separation via filtration.

Module 3: Physical Removal (Distillation)

Best for: Very stable, non-volatile products where chemical workup is undesirable.

  • Boiling Point Data: Methoxyacetyl chloride boils at 112–113°C (at 760 mmHg).

  • Risk: It is a lachrymator (tear gas).

  • Protocol:

    • Use a high-vacuum pump (rotary evaporation is usually insufficient unless the bath is very hot, which risks product degradation).

    • Mandatory: You must use a liquid nitrogen cold trap between the vessel and the pump. If methoxyacetyl chloride enters the pump oil, it will degrade the pump and release fumes into the lab.

    • Co-evaporation with toluene can assist in azeotropic removal.

Comparative Data Summary
FeatureAqueous Workup (Module 1)Scavenger Resin (Module 2)Distillation (Module 3)
Primary Mechanism Hydrolysis + pH PartitionCovalent CaptureVolatility
Product Suitability Lipophilic, Base-StablePolar, Acid/Base SensitiveThermally Stable
Cost LowHighMedium (Equipment)
Time Efficiency Medium (Separation steps)High (Add & Filter)Low (Setup time)
Safety Risk Low (if vented properly)Very LowHigh (Vapors)
Troubleshooting & FAQs

Q: I performed the bicarbonate wash, but my NMR still shows a singlet at ~3.4 ppm and ~4.0 ppm (Methoxyacetic acid). Why? A: This indicates incomplete extraction. Methoxyacetic acid is freely soluble in water, but if your organic solvent is very polar (e.g., THF/EtOAc mixtures), the acid may partition back into the organic layer.

  • Fix: Perform the wash again, but ensure the aqueous layer is pH > 8. Use a less polar organic solvent (like DCM or Ether) for the extraction if possible.

Q: My product is an amine. Will the scavenger resin remove my product too? A: Yes, if you use a nucleophilic scavenger (like PS-Trisamine) and your product is a primary/secondary amine, it might compete.

  • Fix: In this case, use an Electrophilic Scavenger (like PS-Isocyanate) to remove the amine, or stick to the Aqueous Workup (Module 1) but keep the pH carefully controlled.

Q: I smell a pungent, vinegar-like odor even after drying the product. A: This is the tell-tale sign of Methoxyacetic acid. The odor threshold is very low.

  • Fix: The acid has likely "oiled out" or formed a dimer. Dissolve your product in Ether/DCM and wash with 1M NaOH (if your product tolerates strong base) or repeat the saturated NaHCO₃ wash with vigorous agitation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96623, Methoxyacetyl chloride. Retrieved from [Link]

  • Biotage. Strategies for Work-up and Purification: Scavenger Resins.[6] Retrieved from [Link] (General reference for PS-Trisamine protocols).

Sources

Handling moisture sensitivity of 2-(2-Methoxyacetamido)-2-phenylacetic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-methoxyacetamido)-2-phenylacetic acid. The focus of this document is to provide in-depth troubleshooting and practical guidance for handling the moisture-sensitive precursors commonly employed in this synthesis, ensuring robust and reproducible outcomes.

Introduction: The Critical Role of Anhydrous Conditions

The synthesis of 2-(2-methoxyacetamido)-2-phenylacetic acid typically involves the N-acylation of a phenylglycine derivative with a methoxyacetylating agent. Phenylglycine and its derivatives, as well as many common acylating agents and coupling reagents, are known to be hygroscopic.[1][2][3][4] The presence of even trace amounts of water can have a significant detrimental impact on the reaction, leading to reduced yields, formation of unwanted byproducts, and in some cases, complete reaction failure.[5][6] Understanding and meticulously controlling moisture is therefore paramount to success.

This guide provides a structured approach to troubleshooting common issues related to moisture sensitivity and offers detailed protocols for ensuring anhydrous conditions throughout your experimental workflow.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the synthesis of 2-(2-methoxyacetamido)-2-phenylacetic acid, with a focus on moisture-related causes and solutions.

Problem 1: Consistently Low or No Product Yield

Q1: I'm following a standard N-acylation protocol, but my yield of 2-(2-methoxyacetamido)-2-phenylacetic acid is consistently low or I'm recovering only starting material. What are the likely causes related to moisture?

A1: Low or no product yield in this amide bond formation is frequently a direct consequence of moisture contamination. Here’s a breakdown of the most probable causes and how to address them:

  • Cause A: Hydrolysis of the Acylating Agent: Many common methoxyacetylating agents, such as methoxyacetyl chloride or methoxyacetic anhydride, are highly reactive towards water. If moisture is present in the reaction vessel, solvent, or on the surface of the glassware, the acylating agent will be rapidly hydrolyzed to methoxyacetic acid. This hydrolyzed acid is significantly less reactive in the desired N-acylation reaction, leading to poor conversion of the phenylglycine precursor.

  • Cause B: Deactivation of Coupling Reagents: If you are using a carbodiimide-based coupling reagent (e.g., DCC, EDC) to facilitate the amide bond formation between methoxyacetic acid and the phenylglycine derivative, moisture can lead to their deactivation through hydrolysis. This reduces the concentration of the active species required for the reaction to proceed efficiently.[]

  • Cause C: Protonation of the Phenylglycine Amine: The amine group of the phenylglycine precursor is the nucleophile in this reaction. If water is present, it can act as a proton source, protonating the amine to form an ammonium salt. This protonated form is no longer nucleophilic and cannot react with the acylating agent, effectively halting the reaction.[8][9]

  • Cause D: "Wet" Solvents and Reagents: Commercially available "anhydrous" solvents can absorb atmospheric moisture once the bottle is opened.[5] Similarly, solid reagents, particularly hygroscopic ones like phenylglycine derivatives, can absorb significant amounts of water from the air.[1][2]

Solutions & Experimental Protocols:

To systematically address these issues, a rigorous approach to establishing and maintaining anhydrous conditions is essential.

Protocol 1: Rigorous Drying of Glassware

Even visually dry glassware has a microscopic film of adsorbed water that must be removed.[10][11]

  • Oven-Drying: Disassemble all glassware (e.g., round-bottom flask, condenser, addition funnel). Place the glassware in a laboratory oven at a minimum of 125°C for at least 12 hours (overnight is recommended).[11]

  • Flame-Drying (for more stringent requirements): Assemble the hot glassware from the oven in a fume hood. While flushing the apparatus with a gentle stream of dry, inert gas (Nitrogen or Argon), gently heat the entire surface of the glassware with a heat gun or a Bunsen burner until any residual moisture is visibly gone.[10][11][12] Allow the glassware to cool to room temperature under the inert gas atmosphere.

Protocol 2: Preparation of Anhydrous Solvents

Never assume a previously opened bottle of anhydrous solvent is still dry.

  • Distillation from a Drying Agent: For common solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, distill them from an appropriate drying agent immediately before use. For example, THF can be distilled from sodium/benzophenone, and DCM from calcium hydride.

  • Use of Molecular Sieves: For smaller scale reactions, activated 3Å or 4Å molecular sieves can be used to dry solvents.[12] Add freshly activated sieves (heated in a vacuum oven) to the solvent and allow it to stand for at least 24 hours before use.

Protocol 3: Setting Up the Reaction Under an Inert Atmosphere

This is crucial to prevent atmospheric moisture from entering your reaction.[13]

  • Assemble your dried glassware while it is still warm and immediately place it under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or a manifold connected to a cylinder of inert gas with a bubbler to monitor the gas flow.

  • Use rubber septa to seal the openings of your reaction flask.

  • Add your dried reagents and anhydrous solvent to the reaction flask via syringe or cannula transfer techniques to avoid exposing the reaction to the atmosphere.

Workflow for Setting Up an Anhydrous Reaction

Anhydrous_Setup cluster_prep Preparation cluster_setup Reaction Setup A Oven/Flame-Dry Glassware D Assemble Hot Glassware under Inert Gas (N2/Ar) A->D B Dry Solvents (Distillation/Sieves) E Add Anhydrous Solvent via Syringe B->E C Dry Solid Reagents (Vacuum Oven) F Add Dried Reagents via Syringe/Cannula C->F D->E E->F G Maintain Positive Inert Gas Pressure F->G

Caption: Workflow for preparing and setting up an anhydrous reaction.

Problem 2: Formation of Significant Byproducts

Q2: My reaction is producing the desired product, but I'm also seeing significant amounts of what appears to be unreacted methoxyacetic acid and a dimer of the phenylglycine starting material in my crude NMR. What's happening?

A2: This scenario strongly suggests that while some of your acylating agent is reacting as intended, a competing reaction is also occurring due to the presence of moisture.

  • Cause: The likely culprit is the in-situ formation of methoxyacetic acid from the hydrolysis of your acylating agent, as described in Problem 1. If you are using a coupling reagent, this newly formed methoxyacetic acid can then be activated and react with the phenylglycine derivative. However, the presence of water can also promote side reactions. For instance, some activated intermediates may be unstable in the presence of water and decompose or react with another molecule of the phenylglycine starting material, leading to dimer formation.

Solutions:

In addition to the rigorous drying procedures outlined above, consider the following:

  • Order of Addition: The order in which you add your reagents can be critical.[5] In a coupling reaction, it is often best to pre-activate the methoxyacetic acid with the coupling reagent before adding the phenylglycine derivative. This ensures that the activated species is readily available to react with the amine.

  • Choice of Base: If your reaction requires a base, ensure it is anhydrous. A tertiary amine base like triethylamine should be distilled from a suitable drying agent (e.g., calcium hydride) before use.

  • Temperature Control: Some N-acylation reactions are exothermic.[] Running the reaction at a lower temperature (e.g., 0°C) can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my "anhydrous" commercial solvents are actually dry enough?

A1: While commercial anhydrous solvents are packaged under inert gas, they can absorb moisture once the seal is broken.[5] For highly moisture-sensitive reactions, it is best practice to either use a freshly opened bottle or to re-dry the solvent immediately before use. For quantitative analysis of water content, Karl Fischer titration is the gold standard.[14][15][16][17] More recently, sensitive NMR-based methods have also been developed for detecting trace amounts of water.[14][15]

Q2: What is the best drying agent for my organic solution after an aqueous workup?

A2: The choice of drying agent depends on the solvent and the functional groups in your product.[18] Here is a comparison of common drying agents:

Drying AgentCapacitySpeedSuitabilityComments
Magnesium Sulfate (MgSO₄) HighHighGenerally usefulFine powder, so it provides a large surface area for drying.[18][19]
Sodium Sulfate (Na₂SO₄) HighLowGenerally usefulIt is a neutral salt and less reactive than MgSO₄. It is a clumping agent, so it's easy to see when you've added enough.[19][20]
Calcium Chloride (CaCl₂) HighMediumUseful for hydrocarbonsCan form complexes with alcohols, amines, and carbonyl compounds, so it should be avoided if these functional groups are present.[12][20]
Calcium Sulfate (CaSO₄) LowHighGenerally usefulDrierite® is a common brand. It is a very efficient but low-capacity drying agent.[20]

Q3: Can I use a drying tube instead of a full inert atmosphere setup?

A3: A drying tube filled with a desiccant like calcium chloride can prevent atmospheric moisture from entering the reaction flask and is suitable for reactions that are only moderately sensitive to moisture.[12] However, for highly sensitive reactions, such as those involving organometallics or highly reactive acylating agents, a full inert atmosphere setup with positive pressure of nitrogen or argon is strongly recommended.[12][13]

Q4: How do I properly dry my solid phenylglycine precursor if it's hygroscopic?

A4: Hygroscopic solids should be dried in a vacuum oven at a temperature well below their melting or decomposition point.[5][11] Alternatively, they can be dried in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) for several days.[10][21]

Decision Tree for Troubleshooting Low Yield

Troubleshooting Start Low or No Product Yield Q1 Was glassware rigorously dried (oven/flame-dried)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were solvents and reagents confirmed to be anhydrous? A1_Yes->Q2 Sol1 Implement Protocol 1: Rigorous Glassware Drying A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction performed under a positive pressure of inert gas? A2_Yes->Q3 Sol2 Implement Protocol 2: Dry Solvents and Reagents A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Success Re-run experiment with improved anhydrous technique A3_Yes->Success Sol3 Implement Protocol 3: Inert Atmosphere Setup A3_No->Sol3 Sol3->Success

Caption: A decision tree to guide troubleshooting for low product yield.

Concluding Remarks

The successful synthesis of 2-(2-methoxyacetamido)-2-phenylacetic acid is highly dependent on the stringent exclusion of water from the reaction system. By understanding the detrimental effects of moisture on the precursors and reagents, and by implementing the rigorous protocols for establishing and maintaining anhydrous conditions outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthesis.

References

  • RevisionDojo. (2025, November 21).
  • EMBIBE. (2023, January 25). Drying and Dehydrating Agents: Definitions, Examples and Differences.
  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416.
  • Sun, H., & DiMagno, S. G. (2008).
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
  • University of York.
  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase synthesis of DiMe-C7.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022, March 15). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.
  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
  • RSC Publishing. (2022, February 21). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • Green Chemistry (RSC Publishing). Electrochemical N-acylation synthesis of amides under aqueous conditions.
  • MDPI. (2022, December 1). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors.
  • PMC. (2020, April 23).
  • Organic Chemistry
  • MDPI. (2020, May 28).
  • ResearchGate.
  • Semantic Scholar.
  • Pharma Excipients. (2022, June 28).
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Google Patents. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Inventiva Pharma.
  • ACS Publications. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • YouTube. (2025, April 8). Hygroscopicity in Pharmaceuticals.
  • BOC Sciences. (2024, March 29).
  • Journal of the Chemical Society C: Organic (RSC Publishing). Synthesis of 2-alkoxy-2-phenylacetamido-carboxylic acids.
  • Wikipedia. Phenylglycine.
  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • PMC - NIH. Increasing Performance and Thermostability of D-Phenylglycine Aminotransferase in Miscible Organic Solvents.
  • Thermo Scientific Chemicals. D(-)-alpha-Phenylglycine, 98% 25 g.
  • Sigma-Aldrich. D -(-)-a-Phenylglycine 99 875-74-1.
  • PubMed. (2001, September 15). Effect of pH, temperature, and moisture on the formation of volatile compounds in glycine/glucose model systems.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-(2-Methoxyacetamido)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-(2-Methoxyacetamido)-2-phenylacetic acid. As a molecule featuring a carboxylic acid, an amide linkage, and a chiral center, a multi-faceted analytical approach is required to ensure comprehensive control over its impurity profile, including process-related impurities, degradation products, and enantiomeric purity.

We will explore two orthogonal HPLC strategies: a robust reversed-phase (RP-HPLC) method for achiral purity and impurity determination, and a specialized chiral HPLC method for quantifying enantiomeric purity. This guide is designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices, adherence to regulatory standards, and practical implementation.

Understanding the Analyte: Physicochemical Properties and Analytical Challenges

2-(2-Methoxyacetamido)-2-phenylacetic acid is a complex molecule whose structure dictates the analytical strategy.

  • Acidic Moiety (Carboxylic Acid): The presence of a carboxylic acid group (pKa typically ~4-5) makes the mobile phase pH a critical parameter. To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, the pH should be controlled with a suitable buffer, ideally set at least one pH unit below the analyte's pKa to maintain it in its neutral, protonated form.

  • Amide Linkage: Amide bonds are susceptible to hydrolysis under harsh acidic or basic conditions. This is a key consideration for forced degradation studies, as hydrolysis products are likely degradants that the method must be able to separate.[1]

  • Phenyl Group: The aromatic ring provides a strong chromophore, making UV detection a suitable and straightforward choice. It also offers the potential for π-π interactions with specific stationary phases (e.g., phenyl-hexyl columns).

  • Chiral Center: The stereocenter at the alpha-carbon of the phenylacetic acid backbone means the molecule can exist as two non-superimposable mirror images (enantiomers). Regulatory agencies often require the quantification of the undesired enantiomer as a specific impurity, necessitating a chiral separation method.[2]

The Method Development Blueprint: A Phased Approach

A successful HPLC method development strategy is systematic. The workflow below illustrates a logical progression from understanding the molecule to a validated analytical procedure, grounded in guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Analyte->ForcedDeg Informs stress conditions Screening Initial Method Screening (Column & Mobile Phase) ForcedDeg->Screening Provides impurity markers Optimization Parameter Optimization (Gradient, pH, Temperature) Screening->Optimization Identifies lead conditions Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Finalizes method parameters

Caption: A phased workflow for HPLC method development.

Foundational Work: Forced Degradation Studies

Before developing the separation method, it is crucial to intentionally degrade the drug substance under a variety of stress conditions.[5][6] This process helps identify likely degradation products and ensures the developed analytical method is "stability-indicating," meaning it can separate the intact analyte from any degradants.[7]

Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1.0 mg/mL solution of 2-(2-Methoxyacetamido)-2-phenylacetic acid in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 mL of 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 1N HCl. The amide linkage is particularly susceptible to base hydrolysis.[1]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid powder to 105°C in a calibrated oven for 48 hours. Dissolve in the stock solution solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light (as per ICH Q1B guidelines) for 7 days.

ForcedDegradation cluster_stress Stress Conditions API Active Pharmaceutical Ingredient (Analyte) Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (1N NaOH, 80°C) API->Base Oxid Oxidation (30% H₂O₂, RT) API->Oxid Heat Thermal (105°C Solid) API->Heat Light Photolytic (UV/Vis Light) API->Light Degradants Degradation Products Acid->Degradants Base->Degradants Oxid->Degradants Heat->Degradants Light->Degradants

Caption: Forced degradation stress testing workflow.

Method Comparison: Reversed-Phase vs. Chiral HPLC

We present two distinct methods designed to provide a comprehensive purity profile. Method A is a stability-indicating RP-HPLC method for quantifying process impurities and degradation products. Method B is a specific chiral method to determine the enantiomeric excess.

Method A: Stability-Indicating Reversed-Phase HPLC

This method is the workhorse for routine purity testing. The primary goal is to achieve baseline separation between the main peak and all potential impurities identified during forced degradation and from knowledge of the synthetic process.

Experimental Protocol: Method A

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 70
    25 70
    26 20

    | 30 | 20 |

Method B: Normal Phase Chiral HPLC

The objective of this method is singular: to separate the (R)- and (S)-enantiomers. Chiral separations often rely on different mechanisms than reversed-phase and frequently use normal-phase or polar-organic mobile phases with a specialized Chiral Stationary Phase (CSP).[8][9]

Experimental Protocol: Method B

  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Column: Chiral Stationary Phase (CSP) based on immobilized amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes (Isocratic).

Performance Comparison and Data

The performance of each method must be evaluated based on its intended purpose. The following table summarizes expected performance characteristics based on established chromatographic principles.[10][11]

ParameterMethod A (Reversed-Phase)Method B (Chiral)Rationale & Justification
Primary Goal Purity, Impurities, DegradantsEnantiomeric PurityMethods are orthogonal and designed for different critical quality attributes.
Selectivity Optimized for separation of structurally diverse impurities.Highly specific for stereoisomers; may not separate achiral impurities.The C18 phase separates based on hydrophobicity, while the CSP separates based on transient diastereomeric interactions.
Resolution (Rs) > 2.0 between analyte and all known impurities.> 1.5 between enantiomers.ICH guidelines suggest Rs > 1.5 for quantitative chiral methods; higher resolution is desired for achiral impurity profiling.[4]
Analysis Time ~30 minutes (gradient)~15 minutes (isocratic)Gradient elution is required to elute all potential impurities with varying polarities, increasing run time. Isocratic elution is sufficient for the two enantiomers.
Robustness High; minor changes in pH or %B have predictable effects.Moderate; highly sensitive to mobile phase composition (alcohol content) and temperature.Chiral recognition mechanisms are often more sensitive to subtle changes in analytical conditions than broad hydrophobic interactions.
System Suitability Tailing factor < 1.5; Plate count > 2000; %RSD of peak area < 1.0% (n=6).Resolution > 1.5; Tailing factor < 1.8; %RSD of peak area < 2.0% (n=6).System suitability tests ensure the chromatographic system is fit for purpose on the day of analysis, as mandated by pharmacopeias.[12][13]

Method Validation: Ensuring Trustworthiness

Once developed, both methods must be validated according to ICH Q2(R1) guidelines to prove they are suitable for their intended purpose.[14][15] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated using forced degradation samples for Method A and by showing baseline resolution of enantiomers for Method B.

  • Linearity: A linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the target concentration).

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.

  • Precision: The agreement among a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

Conclusion and Recommendations

The comprehensive purity assessment of 2-(2-Methoxyacetamido)-2-phenylacetic acid cannot be achieved with a single HPLC method. A dual-method approach is essential for robust quality control.

  • Method A (Reversed-Phase HPLC) should be employed for routine quality control of batch release testing, stability studies, and the quantification of all achiral process-related and degradation impurities. Its stability-indicating nature ensures that any changes in the purity profile over time will be detected.

  • Method B (Chiral HPLC) is a specialized method that must be used to control the enantiomeric purity of the drug substance. It is a critical release test, as the pharmacological and toxicological profiles of enantiomers can differ significantly.

By implementing both a robust, stability-indicating reversed-phase method and a specific chiral method, researchers and drug developers can build a comprehensive analytical control strategy that ensures the quality, safety, and efficacy of the final product, in full compliance with global regulatory expectations.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • US Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Symbiosis. [Link]

  • ResearchGate. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Shinde, et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Educational Research. [Link]

  • Beata, Z., & Květoslava, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. [Link]

  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, March 29). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Methoxyacetyl)-2-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that unveils the underlying molecular architecture. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-(2-Methoxyacetyl)-2-phenylglycine, a molecule of interest in various research contexts.

In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a detailed, predicted fragmentation scheme. This prediction is grounded in a comparative analysis of the known fragmentation behaviors of its constituent chemical motifs: the N-acyl amino acid core, the phenylglycine moiety, and the methoxyacetyl group. By understanding how these individual components behave under mass spectrometric analysis, we can assemble a logical and scientifically rigorous hypothesis of the fragmentation pathways for the complete molecule. This comparative approach not only allows for a robust prediction but also provides a framework for interpreting the spectra of related novel compounds.

I. Predicted Fragmentation Pathways of N-(2-Methoxyacetyl)-2-phenylglycine

The fragmentation of N-(2-Methoxyacetyl)-2-phenylglycine is anticipated to be influenced by the interplay of its functional groups. The amide bond, the aromatic ring, the carboxylic acid, and the ether linkage all present potential sites for charge localization and subsequent fragmentation. The most likely fragmentation pathways will involve cleavages at the most labile bonds, leading to the formation of stable neutral losses and charged fragments.

Two primary ionization techniques are considered in this predictive analysis: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI is a "hard" ionization technique that induces extensive fragmentation, ESI is a "soft" technique that typically yields a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-, with fragmentation induced via collision-induced dissociation (CID).

A logical workflow for predicting and interpreting the fragmentation pattern is outlined below.

G cluster_0 Experimental Workflow cluster_1 Data Analysis & Interpretation Sample Introduction Sample Introduction Ionization (ESI/EI) Ionization (ESI/EI) Sample Introduction->Ionization (ESI/EI) Mass Analyzer (MS1) Mass Analyzer (MS1) Ionization (ESI/EI)->Mass Analyzer (MS1) Isolation of Precursor Ion Isolation of Precursor Ion Mass Analyzer (MS1)->Isolation of Precursor Ion Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Isolation of Precursor Ion->Collision-Induced Dissociation (CID) Mass Analyzer (MS2) Mass Analyzer (MS2) Collision-Induced Dissociation (CID)->Mass Analyzer (MS2) Detection & Spectrum Generation Detection & Spectrum Generation Mass Analyzer (MS2)->Detection & Spectrum Generation Identify Molecular Ion Identify Molecular Ion Detection & Spectrum Generation->Identify Molecular Ion Spectrum Generation Spectrum Generation Spectrum Generation->Identify Molecular Ion Propose Fragmentation Pathways Propose Fragmentation Pathways Identify Molecular Ion->Propose Fragmentation Pathways Compare with Known Fragments Compare with Known Fragments Propose Fragmentation Pathways->Compare with Known Fragments Structural Elucidation Structural Elucidation Compare with Known Fragments->Structural Elucidation

Caption: A generalized workflow for tandem mass spectrometry from sample introduction to structural elucidation.

II. Comparative Fragmentation Analysis

To construct a reliable predicted fragmentation pattern, we will dissect the molecule into its key components and examine the established fragmentation behavior of each.

A. The N-Acyl Amino Acid Core: Amide Bond Cleavage

The central feature of N-(2-Methoxyacetyl)-2-phenylglycine is the N-acyl amino acid structure. In mass spectrometry, particularly under ESI-MS/MS conditions, the fragmentation of peptides and N-acetylated amino acids is well-characterized.[1][2][3] The amide bond is a common site of cleavage, leading to the formation of b and y-type ions, a nomenclature borrowed from peptide sequencing.[4]

For our target molecule, the most probable amide bond cleavage would result in the following fragments:

G cluster_0 Amide Bond Cleavage mol N-(2-Methoxyacetyl)-2-phenylglycine MW = 223.23 b_ion b-ion m/z = 73.06 Methoxyacetyl cation mol->b_ion Cleavage y_ion y-ion m/z = 152.07 Phenylglycine cation mol->y_ion Cleavage G LC Separation LC Separation ESI Source (+/-) ESI Source (+/-) LC Separation->ESI Source (+/-) MS1 Scan (m/z 50-500) MS1 Scan (m/z 50-500) ESI Source (+/-)->MS1 Scan (m/z 50-500) Precursor Ion Selection (m/z 224.2) Precursor Ion Selection (m/z 224.2) MS1 Scan (m/z 50-500)->Precursor Ion Selection (m/z 224.2) Collision Cell (CID) Collision Cell (CID) Precursor Ion Selection (m/z 224.2)->Collision Cell (CID) MS2 Scan (Product Ions) MS2 Scan (Product Ions) Collision Cell (CID)->MS2 Scan (Product Ions) Data Analysis Data Analysis MS2 Scan (Product Ions)->Data Analysis

Sources

Infrared (IR) spectroscopy peaks for methoxyacetamido group identification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

The methoxyacetamido moiety (


) represents a critical pharmacophore and linker in modern drug discovery, often utilized to modulate solubility and metabolic stability compared to lipophilic acetamides. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective, and non-destructive alternative for routine identification and solid-state form monitoring.

This guide objectively compares FTIR against orthogonal techniques, detailing the specific vibrational signature of the methoxyacetamido group. It provides a self-validating experimental protocol designed to distinguish this moiety from similar amide derivatives.

Structural & Vibrational Analysis

To accurately interpret the IR spectrum, one must understand the electronic environment. The methoxyacetamido group consists of a secondary amide coupled to an ether via a methylene bridge.

The Electronic Effect

The


-oxygen atom (in the methoxy group) exerts an inductive electron-withdrawing effect ($ -I $) on the carbonyl carbon.
  • Consequence: This typically increases the bond order of the Carbonyl (

    
    ), potentially shifting the Amide I  band to slightly higher wavenumbers compared to a standard alkyl acetamide, provided hydrogen bonding does not dominate.
    
  • Ether Linkage: The

    
     antisymmetric stretch provides a secondary confirmation peak, distinguishing this group from simple acetamides.
    
Visualization of Vibrational Modes

The following diagram maps the critical vibrational modes to the chemical structure.

Methoxyacetamido_Vibrations cluster_vibrations Primary IR Modes R_Group R-Group (Variable) NH N-H (Amide) R_Group->NH CO C=O (Carbonyl) NH->CO Amide II (C-N Stretch) ~1550 cm⁻¹ Vib2 Amide II (N-H Bend) 1510-1550 cm⁻¹ NH->Vib2 CH2 CH2 (Methylene) CO->CH2 Vib1 Amide I (C=O Stretch) 1650-1690 cm⁻¹ CO->Vib1 O_Ether O (Ether) CH2->O_Ether C-O-C Stretch ~1120 cm⁻¹ CH3 CH3 (Methoxy) O_Ether->CH3 Vib3 Ether (C-O-C) 1085-1150 cm⁻¹ O_Ether->Vib3

Figure 1: Mapping of the methoxyacetamido chemical structure to characteristic vibrational modes. Note the distinct Ether C-O-C stretch acting as a differentiator.

The Spectral Fingerprint (Data Summary)

The following table synthesizes data from standard spectroscopic literature, specifically tailored for the methoxyacetamido environment.

Vibrational ModeWavenumber (

)
IntensityDiagnostic Notes
Amide I (C=O Stretch) 1650 – 1690 StrongPrimary Identifier. Position is sensitive to state (solid vs. solution). H-bonding lowers frequency.
Amide II (N-H Bend) 1510 – 1550 Medium/StrongConfirmation. Often appears as a sharp doublet in crystalline solids due to packing.
N-H Stretch 3250 – 3400 MediumBroad in solids (H-bonded); sharp (~3440) in dilute solution.
C-O-C (Ether) Stretch 1085 – 1150 MediumDifferentiator. Distinguishes methoxyacetamido from plain acetamido. Often complex due to coupling.
C-H Stretch (Methoxy) 2815 – 2850 Weak"Bohlmann bands." The C-H stretch adjacent to oxygen often appears at lower frequency than bulk alkyl C-H.
Critical Interpretation Logic
  • The "Acetamido Trap": A common error is identifying the Amide I/II bands and assuming a generic acetamide. You must verify the presence of the 1085–1150 cm⁻¹ ether band to confirm the methoxy component.

  • Water Interference: The Amide I band overlaps with the H-O-H bending mode of water (~1640 cm⁻¹). Ensure samples are dry.

Comparative Analysis: IR vs. Alternatives

Why choose IR? The table below compares IR performance against NMR and Raman for this specific functional group.

FeatureFTIR (ATR) 1H NMR Raman
Specificity Moderate. Excellent for functional group class, but "methoxy" confirmation can be obscured.High. The methoxy singlet (~3.4 ppm) and methylene singlet (~3.9 ppm) are definitive.High. Symmetric vibrations (C-O-C) are often stronger and sharper than in IR.
Sample State Solid or Liquid (Native state).Solution only (usually).Solid or Liquid.
Speed < 1 Minute.10–30 Minutes (prep + acq).< 1 Minute.
Cost Low.[1][2]High.Medium.
Best Use Case QC / Polymorph Screening. Checking if the reaction worked (Amide formation) or monitoring solid forms.Structural Elucidation. Proving the exact molecular structure during synthesis.Complementary. When water interference is high or symmetric bands are needed.
Analytical Decision Tree

Use this workflow to determine when to deploy IR for methoxyacetamido analysis.

Decision_Tree Start Start: Sample Analysis Q1 Is the goal Structural Elucidation (Unknown Compound)? Start->Q1 Q2 Is the goal Routine ID or QC of Known Compound? Q1->Q2 No NMR Use 1H NMR (Definitive Methoxy Singlet) Q1->NMR Yes IR_Check Use ATR-FTIR Q2->IR_Check Yes Result_Amide Check 1650 & 1550 cm⁻¹ (Confirm Amide) IR_Check->Result_Amide Result_Ether Check 1120 cm⁻¹ (Confirm Methoxy Linker) Result_Amide->Result_Ether

Figure 2: Decision matrix for selecting analytical modality.

Experimental Protocol: ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid/liquid analysis, eliminating the need for KBr pellets.

Equipment
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two, Thermo Nicolet).

  • Crystal: Diamond or ZnSe (Diamond is preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Methodology
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Deposition:

    • Solid: Place ~2-5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Liquid/Oil: Place 1 drop to cover the crystal active area. No pressure required.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed).

  • Validation (Self-Check):

    • Check 1: Is the baseline flat? (If not, clean crystal and re-run).

    • Check 2: Is the Amide I peak absorbance between 0.1 and 1.0 A? (If >1.5, the detector is saturated; use less sample or check contact).

Troubleshooting & Pitfalls

The "Missing" Ether Peak

In complex molecules, the C-O-C stretch (1085–1150 cm⁻¹) can be obscured by the fingerprint of the R-group (e.g., aromatic ring vibrations).

  • Solution: Look for the Methoxy C-H stretch at ~2815–2850 cm⁻¹. While weak, its presence alongside Amide I/II confirms the moiety. If still ambiguous, revert to NMR.

Hygroscopicity

Methoxyacetamido derivatives can be hygroscopic. Absorbed water creates a broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹.

  • Impact: The water bend at 1640 cm⁻¹ merges with the Amide I band, artificially broadening it and shifting the apparent maximum.

  • Fix: Dry the sample in a desiccator or vacuum oven for 1 hour at 40°C prior to analysis.

Polymorphism

Different crystal forms (polymorphs) will show shifts in the Amide I/II bands (up to 10-20 cm⁻¹) due to different hydrogen bonding networks.

  • Insight: Do not treat these shifts as "errors." They are valuable data points indicating a change in solid-state form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for specific ether/amide frequencies).[3][4]

  • NIST Chemistry WebBook. 2-Methoxyacetamide Infrared Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

  • Bohlmann, F. (1958). Zur Konstitutionsaufklärung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2166. (Source for C-H stretch anomalies adjacent to lone pairs/oxygen).

Sources

Technical Guide: 2-(2-Methoxyacetamido)-2-phenylacetic Acid vs. Mandelic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between 2-(2-Methoxyacetamido)-2-phenylacetic acid (an N-acylated phenylglycine derivative) and Mandelic acid derivatives (alpha-hydroxy acids). This analysis focuses on their roles as chiral building blocks, resolving agents, and pharmacophores in drug development.

Executive Summary

In pharmaceutical synthesis and chiral resolution, the choice between an alpha-hydroxy acid (Mandelic) and an alpha-amino acid derivative (Phenylglycine-type) dictates solubility, stability, and downstream synthetic utility.

  • Mandelic Acid Derivatives are the industry standard for resolving chiral bases and serving as precursors for semi-synthetic cephalosporins (e.g., Cefamandole). They rely on the hydroxyl group for hydrogen bonding and esterification.

  • 2-(2-Methoxyacetamido)-2-phenylacetic acid represents a specialized protected phenylglycine scaffold . The N-(2-methoxyacetyl) group acts as a robust protecting group that enhances lipophilicity and alters crystal packing compared to simple acetamides. This compound is particularly valuable when the target API requires an amide linkage or when "O-acylation" (ester formation) is a metabolic liability.

Chemical Identity & Structural Analysis[1][2]

The fundamental difference lies in the alpha-substituent, which drives the electronic and steric properties.

FeatureMandelic Acid Derivatives2-(2-Methoxyacetamido)-2-phenylacetic Acid
Core Structure 2-Hydroxy-2-phenylacetic acid2-Amino-2-phenylacetic acid (N-acylated)
Functional Group

-Hydroxyl (-OH)

-Amido (-NH-CO-CH

-OCH

)
Chirality Chiral Center at C

Chiral Center at C

H-Bonding Donor (OH) & Acceptor (COOH)Donor (NH), Acceptor (CO, OMe, COOH)
pKa (approx) ~3.4 (Acidic)~3.6 - 3.8 (Slightly less acidic due to amide)
Stability Prone to racemization under basic conditions; Esters hydrolyze easily.Amide bond is robust; Resistant to rapid hydrolysis; Stable configuration.
Solubility High in polar solvents (Water, EtOH).Enhanced organic solubility (DCM, EtOAc) due to Methoxy/Amide capping.
Structural Visualization

The following diagram illustrates the structural relationship and the divergent synthetic pathways for these two scaffolds.

ChemicalScaffolds cluster_Mandelic Mandelic Pathway (Alpha-Hydroxy) cluster_Amido Amido Pathway (Alpha-Amino) CommonPrecursor Benzaldehyde / Phenylacetic Acid Precursors Mandelic Mandelic Acid (2-Hydroxy-2-phenylacetic acid) CommonPrecursor->Mandelic Cyanohydrin Synth. Phenylglycine Phenylglycine (2-Amino-2-phenylacetic acid) CommonPrecursor->Phenylglycine Strecker Synth. Cefamandole API: Cefamandole (O-Formyl ester) Mandelic->Cefamandole Esterification Resolution_OH Chiral Resolution of Amines (Salts) Mandelic->Resolution_OH Salt Formation TargetCompound 2-(2-Methoxyacetamido)- 2-phenylacetic acid Phenylglycine->TargetCompound N-Acylation (Methoxyacetyl chloride) Peptidomimetics Peptidomimetics & Protease Inhibitors TargetCompound->Peptidomimetics Coupling

Figure 1: Divergent synthesis pathways from phenylacetic precursors to Hydroxy (Mandelic) vs. Amido (Methoxyacetamido) scaffolds.

Performance in Chiral Resolution

One of the primary uses of both compounds is as Chiral Resolving Agents (CRAs) for racemic amines.

Mandelic Acid (The Gold Standard)
  • Mechanism: Forms diastereomeric salts with racemic amines.

  • Pros: Inexpensive, available in both enantiomers (

    
     and 
    
    
    
    ), high crystallization tendency.
  • Cons: High water solubility can sometimes make salt recovery difficult in aqueous media; limited interaction points (COOH and OH).

2-(2-Methoxyacetamido)-2-phenylacetic Acid (The Specialized Alternative)[3][4][5][6]
  • Mechanism: Forms diastereomeric salts, but with an extended hydrogen-bonding network.

  • Key Advantage: The 2-methoxyacetamido group provides additional H-bond acceptors (the methoxy oxygen and the amide carbonyl). This creates a "zipper" effect in the crystal lattice, often leading to sharper separation factors for amines that fail to resolve with simple Mandelic acid.

  • Solubility Tuning: The methoxy group increases lipophilicity, allowing resolution to be performed in less polar solvents (e.g., dichloromethane/hexane mixtures), which is crucial for moisture-sensitive amines.

Synthetic Utility & Bioisosterism

In drug design, these two molecules represent a classic Bioisosteric Switch .

  • Metabolic Stability:

    • Mandelic Derivatives (Esters): Susceptible to plasma esterases. Ideal for prodrugs that need to release the active acid.

    • Methoxyacetamido Derivatives (Amides): Highly stable to proteolysis. The "Methoxyacetyl" cap is frequently used in peptidomimetics (e.g., protease inhibitors) to prevent N-terminal degradation by aminopeptidases.

  • Electronic Effects:

    • The Amido group is electron-withdrawing but less so than the Hydroxyl group in terms of inductive effects on the carboxylic acid, slightly raising the pKa. This subtle shift can optimize the binding affinity of the carboxylate group in enzyme active sites.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Methoxyacetamido)-2-phenylacetic acid

Rationale: This protocol uses a Schotten-Baumann condition to selectively acylate the amine of Phenylglycine without racemization.

Materials:

  • (L)-Phenylglycine (or racemic, depending on target)

  • Methoxyacetyl chloride

  • Sodium Hydroxide (NaOH)[1]

  • Dichloromethane (DCM) / Water biphasic system

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of (L)-Phenylglycine in 20 mL of 1M NaOH. Cool to 0°C in an ice bath.

  • Acylation: Simultaneously add 11 mmol of Methoxyacetyl chloride (dissolved in 5 mL dry DCM) and 12 mL of 1M NaOH dropwise over 30 minutes. Critical: Maintain pH > 10 to ensure the amine remains nucleophilic.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Work-up: Separate the organic layer (discard). Acidify the aqueous layer to pH 2.0 using 6M HCl.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane to yield white needles.
    
  • Validation: Check optical rotation to ensure no racemization occurred (

    
     comparison).
    
Protocol B: Comparative Resolution Efficiency

Rationale: To determine if the Methoxyacetamido derivative offers superior resolution compared to Mandelic acid for a target amine (e.g.,


-methylbenzylamine).
  • Setup: Prepare two vials.

    • Vial A: 10 mmol Racemic Amine + 5 mmol (S)-Mandelic Acid in EtOH.

    • Vial B: 10 mmol Racemic Amine + 5 mmol (S)-2-(2-Methoxyacetamido)-2-phenylacetic acid in EtOH.

  • Crystallization: Heat both to reflux until clear. Cool slowly to RT, then to 4°C overnight.

  • Filtration: Collect crystals.

  • Analysis: Liberate the free amine from a small sample of the salt (using NaOH/extraction) and analyze Enantiomeric Excess (ee%) via Chiral HPLC.

  • Result Interpretation: A higher ee% in the first crop indicates a more efficient resolving agent for that specific amine geometry.

Resolution Workflow Diagram

ResolutionWorkflow cluster_Agents Select Resolving Agent RacemicAmine Racemic Amine (Target) Mandelic Mandelic Acid (Hydrophilic) RacemicAmine->Mandelic MethoxyAmido Methoxyacetamido-Phg (Lipophilic/H-Bond Rich) RacemicAmine->MethoxyAmido SaltFormation Salt Formation (Reflux in EtOH) Mandelic->SaltFormation MethoxyAmido->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid: Diastereomer A Filtration->SolidPhase LiquidPhase Mother Liquor: Diastereomer B Filtration->LiquidPhase Analysis Chiral HPLC Analysis (Compare ee%) SolidPhase->Analysis

Figure 2: Comparative workflow for evaluating chiral resolution efficiency.

Conclusion

While Mandelic acid remains the versatile, low-cost workhorse for general chiral resolution and ester-based prodrugs, 2-(2-Methoxyacetamido)-2-phenylacetic acid offers a sophisticated alternative. Its enhanced lipophilicity, robust amide linkage, and unique hydrogen-bonding capability make it the superior choice for:

  • Resolving complex hydrophobic amines.

  • Synthesizing stable peptidomimetic drugs where metabolic resistance is required.

  • Applications requiring "capped" amino acid building blocks in non-aqueous synthesis.

References

  • Mandelic Acid Properties & Resolution

    • Saigo, K., et al. "Optical Resolution of -Methylbenzylamine and 1-Phenyl-2-(p-tolyl)ethylamine by Preferential Crystallization." Bulletin of the Chemical Society of Japan, 1995.
  • Phenylglycine Derivatives in Synthesis

    • Williams, R. M., & Hendrix, J. A. "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 1992.
  • Specific Compound Data (2-(2-Methoxyacetamido)-2-phenylacetic acid)

    • Also known as N-(Methoxyacetyl)phenylglycine. Listed as a specialized building block for medicinal chemistry.[][3]

    • [4][5][6][7]

  • Bommarius, A. S., et al. "Metabolic Engineering of Penicillin G Acylase." Metabolic Engineering, 2001.

Sources

A Technical Guide to N-Methoxyacetyl vs. N-Acetyl Phenylglycine: A Structural and Reactivity Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, N-acyl amino acids serve as indispensable building blocks, particularly in the construction of peptide-based therapeutics and complex chiral molecules. Phenylglycine, a non-proteinogenic amino acid, is a common scaffold, and its N-acylated derivatives are frequently employed to modify solubility, stability, and biological activity.[1][2] This guide provides an in-depth comparison of two closely related derivatives: N-Methoxyacetyl phenylglycine and N-Acetyl phenylglycine.

While differing by only a single oxygen atom, the structural variance between the methoxyacetyl and acetyl substituents imparts significant, often predictable, differences in their chemical reactivity. Understanding these nuances is critical for researchers in process development and medicinal chemistry, as it directly impacts reaction efficiency, stability under physiological conditions, and the design of prodrugs. This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles, offering both theoretical rationale and actionable experimental protocols to validate these claims in a laboratory setting.

Part 1: Structural and Electronic Analysis

The fundamental difference between the two molecules lies in the N-acyl group attached to the amino function of the phenylglycine core.

  • N-Acetyl Phenylglycine features an acetyl group (-COCH₃), which consists of a methyl group bonded to a carbonyl carbon.[3][4][5]

  • N-Methoxyacetyl Phenylglycine incorporates a methoxyacetyl group (-COCH₂OCH₃), where an oxygen atom is inserted between the terminal methyl and the alpha-carbon of the acyl chain.

This seemingly minor alteration has profound electronic consequences.

Figure 1: Chemical Structures.
The Inductive Effect: The Core Differentiator

The key to understanding the reactivity differences lies in the inductive effect . Oxygen is more electronegative than carbon. In N-Methoxyacetyl phenylglycine, the oxygen atom in the methoxy group strongly withdraws electron density from the adjacent methylene (-CH₂-) group. This effect is propagated along the carbon chain to the amide carbonyl carbon.

  • In N-Acetyl Phenylglycine: The methyl group is weakly electron-donating, having a minimal electronic impact on the amide carbonyl.

  • In N-Methoxyacetyl Phenylglycine: The methoxy group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This makes the amide carbonyl carbon significantly more electron-deficient (more electrophilic).

This increased electrophilicity is the primary driver for the observed differences in chemical reactivity.[6]

Part 2: A Comparative Analysis of Chemical Reactivity

The electronic differences outlined above manifest in two key areas of reactivity: the stability of the amide bond and the acidity of the terminal carboxylic acid.

Amide Bond Lability and Susceptibility to Nucleophilic Attack

The central role of an amide bond is to be stable, yet its susceptibility to cleavage is a critical parameter, especially in biological systems or during deprotection steps in synthesis.

Hypothesis: The amide bond of N-Methoxyacetyl phenylglycine is more susceptible to nucleophilic acyl substitution (e.g., hydrolysis) than that of N-Acetyl phenylglycine.

Rationale: Nucleophilic attack on the amide carbonyl is the rate-determining step in its cleavage. The increased electrophilicity of the carbonyl carbon in N-Methoxyacetyl phenylglycine, caused by the inductive electron withdrawal of the methoxy group, lowers the activation energy for this attack. Consequently, it will react faster with nucleophiles, including water, under both acidic and basic conditions.

Carboxylic Acid Acidity and Reactivity in Coupling Reactions

The acidity of the carboxylic acid proton (defined by its pKa) dictates its reactivity in common synthetic transformations like esterification or amide bond formation, which typically require activation of the carboxyl group.

Hypothesis: N-Methoxyacetyl phenylglycine is a stronger acid (i.e., has a lower pKa) than N-Acetyl phenylglycine.

Rationale: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Electron-withdrawing groups stabilize this anion by delocalizing the negative charge. The potent electron-withdrawing nature of the N-methoxyacetyl group provides superior stabilization to the carboxylate anion compared to the N-acetyl group. A more stable conjugate base corresponds to a stronger acid. This enhanced acidity can facilitate activation steps prior to coupling reactions.

Steric Considerations

While electronic effects are dominant, steric hindrance can also influence reactivity.[7] The methoxyacetyl group is marginally bulkier than the acetyl group. In reactions involving sterically demanding reagents or enzyme active sites, this could potentially lead to a slight decrease in reaction rates for the methoxyacetyl derivative. However, for most common synthetic reagents, this effect is expected to be secondary to the powerful electronic effects at play.

Summary of Predicted Properties and Reactivity
PropertyN-Acetyl PhenylglycineN-Methoxyacetyl PhenylglycineRationale
Molecular Formula C₁₀H₁₁NO₃[3]C₁₁H₁₃NO₄-
Molecular Weight 193.20 g/mol [3]223.22 g/mol -
Amide Carbonyl Electrophilicity LowerHigherInductive electron-withdrawal by the methoxy group.
Predicted Amide Hydrolysis Rate SlowerFasterIncreased susceptibility to nucleophilic attack.
Carboxylic Acid pKa Higher (Less Acidic)Lower (More Acidic)Greater stabilization of the carboxylate anion.
Reactivity in Coupling Reactions StandardPotentially EnhancedLower pKa can facilitate carboxyl group activation.

Part 3: Experimental Validation Framework

To empirically validate these theoretical predictions, the following self-validating experimental protocols are proposed. These methods are designed to provide robust, quantitative data for direct comparison.

G cluster_workflow Experimental Validation Workflow start Obtain Pure Samples: N-Acetyl Phenylglycine N-Methoxyacetyl Phenylglycine exp1 Protocol 1: Comparative Hydrolysis (HPLC Analysis) start->exp1 Stability Test exp2 Protocol 2: pKa Determination (Potentiometric Titration) start->exp2 Acidity Test data1 Kinetic Data: Rate Constants (k) exp1->data1 data2 Thermodynamic Data: pKa Values exp2->data2 analysis Data Analysis & Structural Rationale data1->analysis data2->analysis conclusion Final Reactivity Profile analysis->conclusion

Figure 2: Workflow for Comparative Analysis.
Experimental Protocol 1: Comparative Analysis of Amide Hydrolysis Rate via HPLC

Objective: To quantitatively determine and compare the rate of amide bond hydrolysis for N-Methoxyacetyl phenylglycine and N-Acetyl phenylglycine under controlled basic conditions.

Causality: High-Performance Liquid Chromatography (HPLC) is selected for its ability to separate and precisely quantify the starting material and the hydrolysis product (phenylglycine) over time. By monitoring the concentration change, we can calculate the reaction rate constant, providing a direct measure of amide lability.

Methodology:

  • Standard Preparation: Prepare stock solutions of N-Acetyl phenylglycine, N-Methoxyacetyl phenylglycine, and Phenylglycine (the product) of known concentrations (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water 50:50). Use these to generate a calibration curve.

  • Reaction Setup:

    • For each compound, prepare a reaction solution by dissolving a precise amount in a buffered aqueous solution at a constant pH (e.g., 0.1 M Sodium Borate buffer, pH 10).

    • Initiate the reaction by placing the solutions in a temperature-controlled water bath or incubator set to a specific temperature (e.g., 50 °C).

  • Time-Point Sampling: At designated time intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.

  • Quenching: Immediately quench the hydrolysis by adding the aliquot to a vial containing an equal volume of a quenching solution (e.g., 0.1 M HCl) to neutralize the base and halt the reaction.

  • HPLC Analysis:

    • Inject the quenched samples onto a suitable C18 reverse-phase HPLC column.

    • Use an appropriate mobile phase (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA) to achieve separation of the N-acyl derivative from the phenylglycine product.

    • Monitor the elution profile using a UV detector at a wavelength where all compounds have significant absorbance (e.g., 220 nm).

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of the remaining starting material at each time point.

    • Plot the natural logarithm of the concentration of the starting material versus time. For a first-order reaction, this will yield a straight line.

    • The rate constant (k) is the negative of the slope of this line. Compare the k values for the two compounds. A larger k value indicates a faster rate of hydrolysis.

Experimental Protocol 2: Determination of Carboxylic Acid pKa via Potentiometric Titration

Objective: To experimentally measure and compare the pKa of the carboxylic acid group for both compounds.

Causality: Potentiometric titration is the gold-standard method for pKa determination. It directly measures the change in hydrogen ion concentration (pH) as a strong base is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa.

Methodology:

  • Solution Preparation:

    • Prepare an aqueous solution of each compound with a precise, known concentration (e.g., 0.01 M).

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

  • Titration Setup:

    • Place a known volume of the analyte solution into a beaker equipped with a magnetic stirrer.

    • Immerse a calibrated pH electrode connected to a pH meter into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (or by calculating the first derivative of the curve, d(pH)/dV).

    • The half-equivalence point is at Veq / 2.

    • The pKa is the pH of the solution at the half-equivalence point. Compare the experimentally determined pKa values for the two compounds.

Conclusion

The substitution of an acetyl group with a methoxyacetyl group on the phenylglycine scaffold is a subtle structural modification with significant and predictable chemical consequences. The primary driver of these differences is the strong inductive electron-withdrawing effect of the methoxy group's oxygen atom. This effect leads to two key hypotheses for N-Methoxyacetyl phenylglycine relative to its N-Acetyl counterpart:

  • Increased Amide Lability: The amide carbonyl is more electrophilic, making it more prone to nucleophilic cleavage.

  • Increased Carboxylic Acid Acidity: The carboxylate conjugate base is better stabilized, resulting in a lower pKa.

These characteristics are not merely academic; they have practical implications in drug design for tuning prodrug activation rates and in process chemistry for optimizing coupling reaction conditions. The experimental protocols detailed herein provide a clear and robust framework for any research team to validate these principles and make informed decisions in the selection and application of these valuable synthetic intermediates.

References

  • PrepChem. (n.d.). Synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85935, N-Acetyl-DL-phenylglycine. Retrieved from [Link]

  • Baba, T., et al. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6928501, N-acetyl-L-alpha-phenylglycine. Retrieved from [Link]

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  • Google Patents. (n.d.). CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid.
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  • Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.
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  • Lamm, A. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl group. Retrieved from [Link]

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

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  • PMC. (n.d.). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxyacetamido)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-Methoxyacetamido)-2-phenylacetic acid, a compound that, while not extensively characterized in publicly available safety literature, can be managed responsibly by adhering to established principles of chemical safety and waste management. Our approach is grounded in the analysis of structurally similar compounds and overarching regulatory frameworks to ensure the protection of both laboratory personnel and the environment.

This document is designed to be a practical, operational resource. It moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and environmental stewardship within the laboratory.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 2-(2-Methoxyacetamido)-2-phenylacetic acid is the foundational step in ensuring its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will extrapolate potential hazards from its structural analogues, namely phenylacetic acid and its derivatives.

Key Potential Hazards:

  • Skin and Eye Irritation: Phenylacetic acid and similar compounds are known to cause skin and serious eye irritation.[1][2] It is prudent to assume that 2-(2-Methoxyacetamido)-2-phenylacetic acid poses a similar risk.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

  • Environmental Hazards: While some related compounds are noted as being slightly hazardous to water, comprehensive environmental impact data is often lacking.[2][4] Therefore, it is imperative to prevent its release into the environment.[5][6][7][8]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[9][10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][10]

  • Spill Management: Have a spill kit readily accessible. In the event of a spill, contain the material, prevent its entry into drains, and clean the area with appropriate absorbents.[6][7][8][12]

Segregation and Containerization of Waste

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure compliant disposal.[5][13]

Waste Classification:

Based on the potential for irritation and the general precautionary principle for novel compounds, 2-(2-Methoxyacetamido)-2-phenylacetic acid waste should be classified as hazardous chemical waste .

Container Requirements:

  • Compatibility: Use containers that are chemically compatible with the waste.[5][13] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For solutions, ensure the container material will not degrade.

  • Labeling: All waste containers must be clearly and accurately labeled.[13] The label should include:

    • The full chemical name: "2-(2-Methoxyacetamido)-2-phenylacetic acid"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., "Solid," "Aqueous solution with trace amounts")

    • The date of accumulation.[13][14]

  • Closure: Containers must be kept securely closed except when adding waste.[5][10][13]

Step-by-Step Disposal Protocol

The disposal procedure will vary depending on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][13]

For Small Quantities (e.g., residual amounts on lab equipment):

  • Decontamination: Triple rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the first two rinses must be collected as hazardous waste.[14] The final rinse, if local regulations permit after ensuring thorough cleaning, may be disposed of as non-hazardous waste.

  • Disposal of Rinsate: The collected rinsate should be placed in a properly labeled hazardous waste container for organic solvents.

For Bulk Solid Waste:

  • Collection: Carefully transfer the solid waste into a designated, labeled hazardous waste container. Avoid creating dust.[6][7][8]

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.[5][12] This area should be secure, well-ventilated, and have secondary containment.

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[13]

For Solutions Containing the Compound:

  • Collection: Pour the solution into a designated, labeled hazardous waste container for aqueous or organic waste, depending on the solvent.

  • pH Neutralization (if applicable): If the solution is acidic, it may require neutralization before disposal, as determined by the waste disposal vendor's requirements. This should only be done by trained personnel.

  • Storage and Disposal: Follow the same storage and disposal request procedures as for bulk solid waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methoxyacetamido)-2-phenylacetic acid.

DisposalWorkflow start Start: Have 2-(2-Methoxyacetamido)-2-phenylacetic acid waste waste_form What is the form of the waste? start->waste_form solid Solid waste_form->solid Solid solution Solution waste_form->solution Solution contaminated_materials Contaminated Materials (e.g., gloves, wipes) waste_form->contaminated_materials Contaminated Materials small_spill Small Spill Residue waste_form->small_spill Small Spill collect_solid Collect in a labeled hazardous solid waste container. solid->collect_solid collect_solution Collect in a labeled hazardous liquid waste container (aqueous or organic). solution->collect_solution collect_contaminated Collect in a labeled hazardous solid waste container. contaminated_materials->collect_contaminated decontaminate_spill Decontaminate the area. Collect cleaning materials as hazardous waste. small_spill->decontaminate_spill storage Store in a designated satellite accumulation area. collect_solid->storage collect_solution->storage collect_contaminated->storage decontaminate_spill->storage disposal_request Arrange for disposal by a licensed hazardous waste vendor. storage->disposal_request

Caption: Disposal decision workflow for 2-(2-Methoxyacetamido)-2-phenylacetic acid.

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][12] It is the responsibility of the waste generator to ensure full compliance.

Regulatory BodyKey Requirements
EPA (RCRA) Hazardous waste identification, proper containerization and labeling, time and quantity limits for on-site accumulation, use of licensed disposal facilities.[5][12]
OSHA Hazard communication (including SDS availability and container labeling), employee training on chemical hazards and safe handling procedures.[5]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for the disposal of 2-(2-Methoxyacetamido)-2-phenylacetic acid, laboratories can maintain a safe working environment, ensure regulatory compliance, and protect the ecosystem. This guide serves as a testament to the principle that a commitment to safety and environmental stewardship is integral to scientific excellence.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for (S)-(-)-alpha.-Methoxyphenylacetic acid.
  • CPAChem. (2023, May 17). Safety data sheet for Phenylacetic acid.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet for Phenylacetic Acid.
  • Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet for 2-Phenylacetamide.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 2-Methoxyphenylacetic acid.
  • ChemicalBook. (2026, January 17). Phenylacetic acid - Safety Data Sheet.
  • CDH Fine Chemical. PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Aurochemicals. PHENYL ACETIC ACID, Natural (Manufacturing) - SDS.
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  • Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.